molecular formula C29H29N7O2 B15541066 Imatinib carbaldehyde

Imatinib carbaldehyde

Número de catálogo: B15541066
Peso molecular: 507.6 g/mol
Clave InChI: PFQIGKMFNNGGPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imatinib carbaldehyde is a useful research compound. Its molecular formula is C29H29N7O2 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H29N7O2

Peso molecular

507.6 g/mol

Nombre IUPAC

4-[(4-formylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C29H29N7O2/c1-21-4-9-25(17-27(21)34-29-31-12-10-26(33-29)24-3-2-11-30-18-24)32-28(38)23-7-5-22(6-8-23)19-35-13-15-36(20-37)16-14-35/h2-12,17-18,20H,13-16,19H2,1H3,(H,32,38)(H,31,33,34)

Clave InChI

PFQIGKMFNNGGPR-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Imatinib Carbaldehyde: Properties, Synthesis, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Imatinib carbaldehyde, a key intermediate in the development of targeted cancer therapies. We delve into its chemical and physical properties, provide a detailed, synthesized experimental protocol for its preparation, and explore its application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, oncology drug discovery, and the development of novel therapeutic modalities.

Introduction to this compound

This compound is a derivative of the well-known tyrosine kinase inhibitor, Imatinib. Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting the BCR-ABL fusion protein and c-Kit, respectively. This compound retains the core pharmacophore of Imatinib, allowing it to bind to the same kinase targets. The distinguishing feature of this derivative is the presence of a carbaldehyde group, which serves as a crucial chemical handle for further modification. This reactive aldehyde functionality makes this compound a valuable building block for the synthesis of more complex molecules, most notably, PROTACs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and application in further chemical reactions. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 1436868-85-7[1]
Molecular Formula C₂₉H₂₉N₇O₂[1]
Molecular Weight 507.59 g/mol [1]
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMFInferred
Melting Point Not reported
Boiling Point Not reported

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process adapted from established methods for the synthesis of Imatinib and its derivatives. The following protocol is a synthesized procedure based on literature precedents.

Overall Reaction Scheme:

G cluster_0 Amide Formation cluster_1 Nitro Reduction cluster_2 Buchwald-Hartwig Coupling cluster_3 Piperazine Installation (Imatinib Synthesis) cluster_4 Final Oxidation A 4-(Bromomethyl)benzoic acid C N-(4-Methyl-3-nitrophenyl)-4-(bromomethyl)benzamide A->C SOCl2, then add B B 4-Methyl-3-nitroaniline D N-(3-Amino-4-methylphenyl)-4-(bromomethyl)benzamide C->D SnCl2·2H2O, EtOH F N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(bromomethyl)benzamide D->F Pd2(dba)3, Xantphos, Cs2CO3 E 4-(3-Pyridyl)-2-chloropyrimidine E->F H Imatinib F->H G, K2CO3, DMF G 1-Methylpiperazine (B117243) J This compound H->J Oxidation I Oxidizing Agent (e.g., PCC, DMP)

Caption: Synthetic pathway to this compound.

Materials and Reagents:

  • 4-(Chloromethyl)benzoyl chloride

  • 3-Amino-4-methylaniline

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Methylpiperazine

  • 4-(3-Pyridyl)-2-aminopyrimidine

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Synthesis of N-(3-amino-4-methylphenyl)-4-(chloromethyl)benzamide

  • Dissolve 3-amino-4-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-(3-amino-4-methylphenyl)-4-(chloromethyl)benzamide.

Step 2: Buchwald-Hartwig Coupling to form the Imatinib Precursor

  • To a reaction vessel, add N-(3-amino-4-methylphenyl)-4-(chloromethyl)benzamide (1.0 eq), 4-(3-pyridyl)-2-aminopyrimidine (1.1 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF to the mixture.

  • Heat the reaction to 100-120 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the Imatinib precursor.

Step 3: Installation of the Piperazine Moiety

  • Dissolve the Imatinib precursor from Step 2 (1.0 eq) in anhydrous DMF.

  • Add 1-methylpiperazine (3.0 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-8 hours.

  • Monitor the formation of Imatinib by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude Imatinib by recrystallization or column chromatography.

Step 4: Oxidation to this compound

  • Dissolve the purified Imatinib (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 eq) or Pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Application in PROTACs for Targeted Protein Degradation

The primary application of this compound is in the synthesis of PROTACs designed to target and degrade the BCR-ABL oncoprotein.

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the target protein (in this case, an Imatinib derivative), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

G cluster_0 PROTAC-Mediated Degradation A This compound-based PROTAC D Ternary Complex (BCR-ABL :: PROTAC :: E3 Ligase) A->D B BCR-ABL (Target Protein) B->D C E3 Ubiquitin Ligase C->D F Ubiquitinated BCR-ABL D->F Ubiquitination I Recycled PROTAC D->I E Ubiquitin E->D G Proteasome F->G Proteasomal Degradation H Degraded Protein Fragments G->H

Caption: Mechanism of an this compound-based PROTAC.

Experimental Workflow for Assessing PROTAC Efficacy

A typical workflow to evaluate the efficacy of an this compound-derived PROTAC involves the following steps:

G A Synthesize this compound-based PROTAC C Treat cells with PROTAC at various concentrations and time points A->C B Cell Culture (e.g., K562 CML cells) B->C D Cell Lysis C->D G Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->G E Western Blot Analysis D->E I Downstream Signaling Analysis (e.g., p-CrkL levels) D->I F Quantify BCR-ABL Protein Levels E->F H Determine IC50 and DC50 values F->H G->H

Caption: Experimental workflow for PROTAC evaluation.

Detailed Methodologies:

  • Cell Culture: K562 cells, a human CML cell line that expresses the BCR-ABL fusion protein, are a standard model for these studies. Cells are maintained in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • PROTAC Treatment: Cells are seeded at a specific density and treated with the this compound-based PROTAC at a range of concentrations (e.g., from nanomolar to micromolar) for various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BCR-ABL, ABL, and a loading control (e.g., GAPDH or β-actin). The levels of BCR-ABL protein are then quantified to determine the extent of degradation.

  • Cell Viability Assays: To assess the functional consequence of BCR-ABL degradation, cell viability assays such as MTT or CellTiter-Glo are performed. These assays measure metabolic activity, which is indicative of the number of viable cells.

  • Data Analysis: The concentration of the PROTAC that results in 50% degradation of the target protein is defined as the DC₅₀ value. The concentration that inhibits cell growth by 50% is the IC₅₀ value.

Signaling Pathways

Imatinib and its derivatives, including this compound-based PROTACs, primarily target the signaling pathways downstream of the BCR-ABL oncoprotein. By inhibiting or degrading BCR-ABL, these compounds effectively shut down the aberrant signaling that drives CML cell proliferation and survival.

G cluster_0 BCR-ABL Signaling Pathway A BCR-ABL (Constitutively Active Tyrosine Kinase) C RAS-RAF-MEK-ERK Pathway A->C D PI3K-AKT-mTOR Pathway A->D E JAK-STAT Pathway A->E B This compound-based PROTAC B->A Inhibition/Degradation F Cell Proliferation C->F G Inhibition of Apoptosis D->G E->F E->G

Caption: Imatinib PROTAC targets BCR-ABL signaling.

Key pathways affected include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, and its constitutive activation by BCR-ABL is a hallmark of CML.

  • PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism. Its dysregulation by BCR-ABL contributes to the resistance of CML cells to apoptosis.

  • JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to cell proliferation and survival.

By degrading BCR-ABL, an this compound-based PROTAC can lead to a more profound and sustained inhibition of these downstream pathways compared to traditional inhibitors, potentially overcoming mechanisms of drug resistance.

Conclusion

This compound is a versatile and valuable chemical entity for the development of advanced cancer therapeutics. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The true potential of this compound lies in its role as a precursor for PROTACs that can induce the targeted degradation of the BCR-ABL oncoprotein. This approach offers a promising strategy to overcome the limitations of current kinase inhibitors and provides a powerful tool for researchers in the ongoing fight against cancer. This guide provides the foundational knowledge for scientists and drug developers to further explore and harness the potential of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of Imatinib Carbaldehyde Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of a key carbaldehyde intermediate used in the preparation of Imatinib and its analogs. The focus is on providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows to aid researchers in the field of medicinal chemistry and drug development.

The "Imatinib carbaldehyde intermediate," for the purpose of this guide, refers to an aldehyde derivative of a phenylaminopyrimidine (PAP) core structure, a crucial component of Imatinib. A representative and well-documented example of such an intermediate is N-(5-formyl-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine . The synthesis of this compound presents a critical step in the development of novel Imatinib analogs, allowing for further chemical modifications.

Synthetic Pathway Overview

The synthesis of the aldehyde-phenylaminopyrimidine (aldehyde-PAP) intermediate can be approached through various synthetic strategies. Direct formylation of the phenylaminopyrimidine core using classical methods like the Vilsmeier-Haack reaction has been reported to be challenging for certain substrates.[1] An alternative and successful approach involves a multi-step sequence starting from the readily available precursor, 4-methyl-N³-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine.[1]

This multi-step synthesis involves the diazotization of the primary amine, followed by a copper-catalyzed azide (B81097) substitution, a subsequent cycloaddition to form a triazole, and finally, an oxidative cleavage to yield the desired aldehyde. This guide will detail a more direct, albeit challenging, conceptual pathway via the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic rings.[2][3][4]

Diagram of the Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Pathway Conceptual Vilsmeier-Haack Formylation for this compound Intermediate DMF Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->VilsmeierReagent 1. Reaction POCl3 Phosphorus oxychloride (POCl3) POCl3->VilsmeierReagent StartingMaterial N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (Amide-protected Precursor) IminiumSalt Iminium Salt Intermediate StartingMaterial->IminiumSalt 2. Electrophilic Aromatic Substitution VilsmeierReagent->IminiumSalt Product This compound Intermediate (N-(5-formyl-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) IminiumSalt->Product 3. Hydrolysis

Caption: Conceptual reaction pathway for the synthesis of the this compound intermediate via the Vilsmeier-Haack reaction.

Experimental Protocols

While direct Vilsmeier-Haack formylation of the unprotected diamine precursor can be problematic, a plausible approach involves the protection of the more reactive aniline (B41778) nitrogen, followed by formylation and deprotection. Below is a conceptual experimental protocol based on established Vilsmeier-Haack reaction procedures.[3][4]

Materials and Equipment
  • Reactants: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (amide-protected precursor), Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (B109758) (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (B86663) (MgSO₄), Hydrochloric acid (HCl).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath, standard glassware for extraction and purification, rotary evaporator, column chromatography setup.

Procedure
  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the amide-protected precursor, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide, in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Deprotection (if necessary): The resulting N-(5-formyl-2-methylphenyl)-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)acetamide can be hydrolyzed under acidic or basic conditions to yield the final this compound intermediate. For example, refluxing in a mixture of ethanol (B145695) and hydrochloric acid followed by neutralization would yield the desired product.

Quantitative Data

The following table summarizes the typical quantitative data associated with the Vilsmeier-Haack formylation, although yields can vary significantly based on the specific substrate and reaction conditions.

ParameterValueReference
Reactant Ratios
Amide Precursor : POCl₃ : DMF1 : 1.5 : 3 (molar ratio)General Vilsmeier-Haack Conditions[3]
Reaction Conditions
Temperature0 °C to Reflux[3][4]
Reaction Time4 - 6 hours[3][4]
Yield and Purity
Expected Yield40 - 60% (after purification)Estimated based on similar reactions
Purity>95% (after chromatography)Standard for synthetic intermediates

Spectroscopic Data for a Related Aldehyde Intermediate

The following data is for a closely related aldehyde-PAP intermediate, N-(5-(1H-1,2,3-triazol-4-yl)-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine , which is then oxidized to the carbaldehyde. The characterization data for the final aldehyde product is provided.[1]

AnalysisData
¹H-NMR (400 MHz, DMSO-d₆) δ 10.10 (s, 1H), 9.53 (s, 1H), 9.28 (s, 1H), 8.57 (d, J = 5.0 Hz, 1H), 8.01–7.93 (m, 3H), 7.83 (d, J = 8.0 Hz, 1H), 7.71–7.67 (m, 2H), 7.54–7.50 (m, 2H), 5.35 (s, 3H)
¹³C-NMR (100 MHz, DMSO-d₆) δ 185.7, 168.5, 161.3, 160.3, 152.2, 148.2, 139.8, 135.2, 135.1, 133.2, 132.2, 131.8, 131.1, 127.0, 126.6, 121.1, 116.6, 109.1, 18.5
HRMS (ESI+) m/z: Calcd. for C₁₉H₁₆N₇O [M + H]⁺: 358.1416; Found: 358.1429
Melting Point 179–191 °C

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow Experimental Workflow for the Synthesis of this compound Intermediate Start Start ReagentPrep Vilsmeier Reagent Preparation (DMF + POCl3) Start->ReagentPrep ReactionSetup Formylation Reaction (Addition of Amide Precursor) ReagentPrep->ReactionSetup Reaction Reflux and Monitor (TLC) ReactionSetup->Reaction Workup Quenching and Neutralization Reaction->Workup Extraction Liquid-Liquid Extraction (DCM/Water) Workup->Extraction Purification Column Chromatography Extraction->Purification Deprotection Amide Hydrolysis (if necessary) Purification->Deprotection Characterization Product Characterization (NMR, MS, etc.) Deprotection->Characterization End End Characterization->End

Caption: A step-by-step workflow diagram for the synthesis and purification of the this compound intermediate.

Conclusion

The synthesis of the this compound intermediate is a crucial step for the development of new Imatinib analogs with potentially improved therapeutic properties. While direct formylation can be challenging, the use of protecting groups in conjunction with the Vilsmeier-Haack reaction provides a viable synthetic route. The experimental protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this key intermediate. Further optimization of reaction conditions may be necessary to improve yields and purity for specific applications.

References

An In-depth Technical Guide to Imatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Imatinib carbaldehyde, a key chemical intermediate and potential impurity in the synthesis of the landmark anti-cancer drug Imatinib. The following sections detail its chemical structure, formula, physicochemical properties, its role in synthetic pathways, and relevant analytical methodologies.

Chemical Identity and Properties

This compound is a derivative of Imatinib, a potent tyrosine kinase inhibitor. It is structurally similar to the active pharmaceutical ingredient (API) but features a carbaldehyde group. This compound is of significant interest in pharmaceutical development as a process-related impurity and a starting material for synthesizing Imatinib analogues.

  • IUPAC Name: 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzaldehyde

  • Molecular Formula: C₂₉H₂₉N₇O₂[1][]

  • Chemical Structure: (A 2D representation of the chemical structure of this compound would be depicted here, showing the core Imatinib scaffold with a terminal aldehyde group on the benzamide (B126) ring.)

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReferences
CAS Number 1436868-85-7[1][3]
Molecular Weight 507.59 g/mol [1][][3]
Solubility Soluble in DMSO (10 mM) and Water (≥150 mg/mL)[]

Synthesis and Logical Workflow

This compound is primarily relevant in the context of Imatinib synthesis. It can be a synthetic precursor or an impurity formed during the manufacturing process. Understanding its formation is crucial for impurity profiling and process optimization.

A generalized synthetic approach to Imatinib often involves the coupling of two key fragments. One common industrial method involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a derivative of 4-(4-methylpiperazinomethyl)benzoic acid.[4] this compound could arise from variations in this side chain.

Below is a logical workflow illustrating a conceptual synthetic pathway leading to Imatinib, where this compound could be an intermediate.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis A Pyrimidinyl-Aniline Core (e.g., N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine) C This compound A->C Amide Coupling B Benzaldehyde Derivative (e.g., 4-formylbenzoic acid) B->C Amide Coupling E Imatinib C->E Reductive Amination D N-methylpiperazine D->E Reductive Amination

Caption: Conceptual synthesis workflow for Imatinib via an this compound intermediate.

Analytical Methodologies

The control of impurities is a critical aspect of drug manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the detection and quantification of Imatinib and its related substances, including this compound.

While specific protocols are proprietary, a general method can be derived from published literature on Imatinib impurity analysis. The following outlines a typical Reverse Phase-HPLC (RP-HPLC) protocol.[5][6]

Objective: To separate and quantify Imatinib and its process-related impurities.

  • Instrumentation:

    • HPLC system with a PDA or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: HiQSil C18 (250 x 4.6 mm, 5µm) or equivalent.[5]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., Ammonium Acetate or Triethylamine, pH adjusted) and an organic solvent (e.g., Methanol, Acetonitrile). A typical ratio could be Methanol and Acetate Buffer (pH 3.5) in an 80:20 v/v ratio.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35°C.[6]

    • Detection Wavelength: 268-273 nm.[5][6]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the Imatinib drug substance or product in a suitable diluent (often a mixture of the mobile phase components) to a known concentration (e.g., 10 mg/mL).[6]

    • Prepare standard solutions of Imatinib and known impurities (like this compound) for identification and quantification.

  • Validation Parameters:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6] For genotoxic impurities, LOQ values can be as low as 8 ng/mL (0.0008%).[6]

The diagram below illustrates a standard workflow for the analysis of potential impurities in an Imatinib drug substance.

G A Sample & Standard Preparation (Imatinib API, this compound Ref Std) C Inject Samples & Standards A->C B HPLC System Setup (Column Equilibration, Method Loading) B->C D Chromatographic Separation (RP-HPLC Column) C->D E Data Acquisition (UV/PDA Detector at 270 nm) D->E F Data Processing & Analysis E->F G Impurity Identification (by RRT) Quantification (vs. Standard) F->G H Report Generation G->H

Caption: Standard experimental workflow for HPLC-based impurity analysis of Imatinib.

Biological Context: The Imatinib Signaling Pathway

This compound does not have a therapeutic mechanism of action itself. Its importance is derived from its relationship to Imatinib. Imatinib functions as a targeted therapy by inhibiting specific tyrosine kinases.[7][8] The primary target in Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein, an abnormal and constitutively active tyrosine kinase.[7][8][9] In Gastrointestinal Stromal Tumors (GIST), it targets the c-KIT receptor tyrosine kinase.[7][10]

The diagram below outlines the simplified signaling pathway inhibited by Imatinib. Imatinib competitively binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascades that lead to cell proliferation and survival.[7][10][11]

G cluster_pathway BCR-ABL Kinase Signaling Pathway BCR_ABL BCR-ABL Protein (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrate Substrate->BCR_ABL Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Signaling Proliferation Cell Proliferation & Survival (Cancer) Signaling->Proliferation Imatinib Imatinib Imatinib->Block

References

An In-depth Technical Guide to the Physical and Chemical Properties of Imatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib (B729) carbaldehyde, a derivative of the potent tyrosine kinase inhibitor Imatinib, serves as a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known physical and chemical properties of Imatinib carbaldehyde. Due to the limited availability of specific experimental data for this particular derivative, this guide also draws comparative data from its parent compound, Imatinib, to provide a foundational understanding for researchers. This document includes tabulated physicochemical data, proposed experimental protocols for synthesis and analysis, and visualizations of relevant signaling pathways to support further research and development.

Introduction

Imatinib is a cornerstone in targeted cancer therapy, primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein and other tyrosine kinases. The chemical scaffold of Imatinib has been a subject of extensive research for the development of new therapeutic agents. This compound emerges as a key intermediate in this endeavor, particularly in the synthesis of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This compound provides the necessary reactive handle to link the Imatinib moiety to a ligand for an E3 ubiquitin ligase, forming a PROTAC capable of inducing the degradation of target proteins like Bcr-Abl.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available information for this compound and provide a comparison with its parent compound, Imatinib.

Table 1: Physical Properties of this compound and Imatinib

PropertyThis compoundImatinib
Appearance Solid (predicted)White to off-white or brownish-yellow crystalline powder
Melting Point Data not available211-213 °C (dec.)[1]
Solubility 10 mM in DMSO; ≥ 150 mg/mL in H₂ODMSO (Slightly, Heated), Methanol (Slightly, Heated)[1]

Table 2: Chemical Properties of this compound and Imatinib

PropertyThis compoundImatinib
IUPAC Name 4-((4-formylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide
CAS Number 1436868-85-7152459-95-5
Molecular Formula C₂₉H₂₉N₇O₂C₂₉H₃₁N₇O
Molecular Weight 507.59 g/mol 493.6 g/mol
Canonical SMILES CC1=CC=C(NC(=O)C2=CC=C(CN3CCN(C=O)CC3)C=C2)C=C1NC4=NC=CC(=N4)C5=CC=CN=C5CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
pKa Data not availablepKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the modification of Imatinib or its precursors. One potential method is the formylation of the piperazine (B1678402) nitrogen of a suitable Imatinib precursor.

Proposed Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start Start with N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine intermediate1 Condensation with 4-(bromomethyl)benzoyl chloride start->intermediate1 Amide bond formation intermediate2 Reaction with piperazine-1-carbaldehyde intermediate1->intermediate2 Nucleophilic substitution product This compound intermediate2->product G cluster_analysis Analytical Workflow sample Synthesized This compound hplc Purity Check (HPLC) sample->hplc ms Molecular Weight Confirmation (MS) sample->ms nmr Structural Elucidation (¹H & ¹³C NMR) sample->nmr ir Functional Group Identification (IR) sample->ir data Characterization Data hplc->data ms->data nmr->data ir->data G cluster_pathway Imatinib Signaling Pathway Inhibition BcrAbl Bcr-Abl Kinase Substrate Substrate Protein BcrAbl->Substrate Phosphorylation ATP ATP ATP->BcrAbl pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Imatinib Imatinib Imatinib->Block Block->BcrAbl Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Dawn of Targeted Therapy: The Discovery of Compound A and the Rational Design of Imatinib

The development of Imatinib was a landmark achievement in rational drug design.[1] Scientists at Ciba-Geigy (now Novartis) initiated a high-throughput screening campaign to identify inhibitors of protein kinase C (PKC). This screening identified a 2-phenylaminopyrimidine scaffold, herein referred to as Compound A , as a hit with low potency and poor selectivity, inhibiting both serine/threonine and tyrosine kinases.

Despite its initial weak activity, the 2-phenylaminopyrimidine core of Compound A provided a crucial starting point for a focused lead optimization program aimed at developing a specific inhibitor of the BCR-Abl tyrosine kinase. This optimization was a multi-step process involving key structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Lead Optimization from Compound A to Imatinib:

  • Introduction of a Pyridyl Group: The addition of a 3'-pyridyl group to the pyrimidine (B1678525) ring significantly enhanced the cellular activity of the compound.

  • Addition of a Benzamide (B126) Group: To improve activity against tyrosine kinases, a benzamide group was introduced to the phenyl ring.

  • Incorporation of a "Flag-Methyl" Group: A methyl group was added ortho to the amino group on the phenyl ring. This seemingly minor addition was critical for selectivity, as it sterically hindered binding to protein kinase C (PKC), thereby increasing the compound's specificity for the desired Abl kinase target.

  • Addition of an N-methylpiperazine Group: To address poor water solubility and oral bioavailability, a basic N-methylpiperazine moiety was incorporated. This modification significantly improved the compound's pharmacokinetic profile, making it suitable for oral administration.

This systematic and rational approach transformed the low-potency, non-selective Compound A into the highly potent and selective drug, Imatinib (formerly known as STI-571 or CGP 57148).[1]

Quantitative Analysis of Inhibitory Activity

The progressive modifications of the 2-phenylaminopyrimidine scaffold resulted in a dramatic increase in inhibitory potency against the target BCR-Abl kinase. While a specific IC50 value for the initial lead, Compound A, is not consistently reported in the literature, its potency was described as low. The culmination of the optimization process, Imatinib, demonstrated potent and selective inhibition of BCR-Abl.

CompoundTarget KinaseIC50 (in vitro)Cell-based Assay IC50Reference
Compound A (2-phenylaminopyrimidine)Bcr-AblLow PotencyNot Reported[1]
Imatinib (STI-571) v-Abl0.6 µMNot Reported[2]
Imatinib (STI-571) PDGFR0.1 µMNot Reported[2]
Imatinib (STI-571) c-Kit0.1 µMNot Reported[2]

Experimental Protocols

The synthesis of Imatinib has been approached through various routes. Below are generalized experimental protocols for key steps in a common synthetic pathway.

Synthesis of the 2-Phenylaminopyrimidine Core (A Derivative of Compound A)

A key intermediate in the synthesis of Imatinib is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. This can be synthesized through a multi-step process:

  • Condensation: 3-acetylpyridine (B27631) is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone.

  • Cyclization: The resulting enaminone is then reacted with guanidine (B92328) nitrate (B79036) in the presence of a base (e.g., sodium methoxide) to form the 2-aminopyrimidine (B69317) ring.

  • Coupling: The 2-aminopyrimidine derivative is then coupled with 4-methyl-3-nitroaniline, often via a Buchwald-Hartwig amination or a similar cross-coupling reaction.

  • Reduction: The nitro group of the resulting intermediate is reduced to an amine (e.g., using a reducing agent like tin(II) chloride or catalytic hydrogenation) to yield the key diamine intermediate.

Synthesis of the Side Chain: 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Final Assembly of Imatinib
  • Amide Coupling: The key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, is coupled with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (the acid chloride of the side chain) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the final amide bond, yielding Imatinib.[3]

Visualizing the Molecular Landscape

Signaling Pathway of BCR-Abl and Inhibition by Imatinib

The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. Imatinib functions by binding to the ATP-binding pocket of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing the phosphorylation of its substrates.

BCR_Abl_Pathway cluster_membrane cluster_cytoplasm cluster_ras_pathway Ras/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_jak_stat_pathway JAK/STAT Pathway cluster_nucleus BCR_Abl BCR-Abl (Constitutively Active Kinase) Ras Ras BCR_Abl->Ras PI3K PI3K BCR_Abl->PI3K STAT STAT BCR_Abl->STAT Raf Raf Ras->Raf Akt Akt PI3K->Akt JAK JAK STAT->JAK MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation STAT_p p-STAT JAK->STAT_p STAT_p->Proliferation Imatinib Imatinib Imatinib->BCR_Abl Inhibits

Caption: BCR-Abl signaling pathway and its inhibition by Imatinib.

Experimental Workflow: From Lead Compound to Imatinib

The development of Imatinib from Compound A is a prime example of a structured drug discovery workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase cluster_development Development Phase HTS High-Throughput Screening Compound_A Compound A (2-Phenylaminopyrimidine Lead) HTS->Compound_A Identified Modification1 Add Pyridyl Group Compound_A->Modification1 Modification2 Add Benzamide Group Modification1->Modification2 Modification3 Add Methyl Group (Selectivity) Modification2->Modification3 Modification4 Add N-methylpiperazine (Bioavailability) Modification3->Modification4 Imatinib Imatinib (STI-571) Modification4->Imatinib Preclinical Preclinical Studies Imatinib->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

Caption: The drug discovery workflow from Compound A to Imatinib.

Conclusion

The story of Imatinib's discovery, originating from the modest lead compound 2-phenylaminopyrimidine (Compound A), is a testament to the power of rational drug design. Through a systematic process of chemical modification, a compound with low potency and selectivity was transformed into a life-saving targeted therapy. This in-depth guide has provided a technical overview of this process, from the initial discovery and lead optimization to the experimental protocols and the underlying mechanism of action. The legacy of Imatinib continues to influence the field of oncology, inspiring the development of new generations of targeted therapies for a multitude of diseases.

References

A Technical Guide to Imatinib Carbaldehyde: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Imatinib carbaldehyde, a key chemical intermediate related to the targeted cancer therapy drug Imatinib. This document details its physicochemical properties, provides insights into relevant experimental protocols, and illustrates its role in established signaling pathways.

Core Properties of Imatinib and Related Molecules

This compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). Its parent compound, Imatinib, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). A clear understanding of their fundamental properties is essential for researchers in the field.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
This compound C29H29N7O2507.59[1][2][3]Imatinib moiety for PROTAC synthesis[1][2][3]
Imatinib C29H31N7O493.6BCR-ABL tyrosine kinase inhibitor[4]
Imatinib Mesylate C29H31N7O·CH4SO3589.7Active pharmaceutical ingredient of Gleevec®[5]

Imatinib's Mechanism of Action: Targeting Aberrant Signaling

Imatinib functions as a potent and selective inhibitor of several tyrosine kinases. Its primary targets include the BCR-ABL fusion protein, c-KIT, and the platelet-derived growth factor receptor (PDGFR). In normal cellular signaling, ATP binds to the kinase domain of these receptors, leading to their activation and subsequent phosphorylation of downstream substrates, which in turn promotes cell proliferation and survival. Imatinib competitively binds to the ATP-binding pocket of these kinases, thereby blocking their activity and inhibiting the downstream signaling cascades that drive cancer cell growth.

cluster_0 Normal Signaling cluster_1 Imatinib Inhibition ATP ATP Kinase Tyrosine Kinase (e.g., BCR-ABL, c-KIT) ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Imatinib Imatinib Kinase_Inhibited Tyrosine Kinase (e.g., BCR-ABL, c-KIT) Imatinib->Kinase_Inhibited Competitively binds to ATP-binding site Substrate_Unphos Substrate Protein Kinase_Inhibited->Substrate_Unphos Phosphorylation Inhibited Blocked Signaling Blocked Substrate_Unphos->Blocked

Figure 1. Imatinib's inhibitory effect on tyrosine kinase signaling pathways.

Experimental Protocols

Synthesis of Imatinib Derivatives

The synthesis of Imatinib and its derivatives often involves a multi-step process. A general procedure for creating novel Imatinib derivatives can be summarized as follows:

  • Intermediate Synthesis : A key intermediate, such as N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide, is synthesized. This is typically achieved by reacting 3-bromo-4-methylaniline (B27599) with 4-chloromethylbenzoylchloride in the presence of a base like potassium carbonate in a suitable solvent such as dichloromethane.

  • Substitution Reaction : The intermediate is then reacted with various cyclic secondary amines (e.g., morpholine, aryl piperazines) to introduce diversity at a specific position. This is often carried out in a solvent like acetone (B3395972) with a base and heating.

  • Buchwald-Hartwig Coupling : The resulting bromobenzamide intermediate is then coupled with different hetaryl primary amines. This palladium-catalyzed cross-coupling reaction is a crucial step in forming the core structure of Imatinib-like molecules.

  • Purification and Characterization : The final products are purified, often by recrystallization or chromatography, and their structures are confirmed using techniques like FT-IR, NMR, and mass spectrometry.

BCR-ABL Kinase Activity Assay

Assessing the inhibitory activity of compounds like Imatinib against the BCR-ABL kinase is fundamental. A common method involves the following steps:

  • Cell Culture : K562 cells, a human chronic myeloid leukemia cell line that endogenously expresses the BCR-ABL fusion protein, are cultured in a suitable medium such as RPMI-1640 supplemented with fetal bovine serum.

  • Compound Treatment : The cultured cells are treated with the kinase inhibitor (e.g., Imatinib) at various concentrations or a vehicle control (e.g., DMSO). The cells are incubated to allow for compound uptake and target binding.

  • Cell Lysis : After treatment, the cells are lysed to release the cellular proteins, including the BCR-ABL kinase.

  • Kinase Reaction : The cell lysates containing the active kinase are incubated with a specific substrate (e.g., a biotinylated peptide highly selective for c-ABL1) and ATP to initiate the phosphorylation reaction.

  • Detection and Quantification : The level of substrate phosphorylation is quantified. This can be done using various methods, such as antibody-based assays (e.g., ELISA) that detect the phosphorylated substrate. The reduction in phosphorylation in the presence of the inhibitor compared to the control is used to determine the inhibitory potency (e.g., IC50 value).

The workflow for a typical kinase inhibition assay can be visualized as follows:

start Start: K562 Cell Culture treatment Treat cells with Imatinib or vehicle control start->treatment lysis Cell Lysis to extract proteins treatment->lysis assay Incubate lysate with BCR-ABL substrate and ATP lysis->assay detection Quantify substrate phosphorylation assay->detection analysis Analyze data to determine inhibitory activity (IC50) detection->analysis end End analysis->end

Figure 2. General workflow for a BCR-ABL kinase inhibition assay.

References

The Degradation Pathways of Imatinib: A Technical Overview of its Stability and Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its stability and degradation profile are of paramount importance for ensuring its therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the known degradation pathways of imatinib, focusing on the formation of its major degradation products. While the predominant degradation pathways, such as hydrolysis and oxidation, have been well-characterized, this paper will also explore the speculative formation of an aldehyde derivative, a less-documented but potentially significant transformation product. Understanding these pathways is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the identification of impurities during quality control.

Imatinib Degradation Pathways

Imatinib is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways lead to the formation of several well-identified products.

Hydrolytic Degradation

Under neutral, acidic, and alkaline conditions, the amide bond of imatinib is susceptible to hydrolysis. This cleavage results in the formation of two primary degradation products: 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[1][2][3] Studies have shown that imatinib is relatively stable under acidic and basic conditions but exhibits significant degradation at a neutral pH, with a loss of approximately 35-40%.[1]

Hydrolytic_Degradation Imatinib Imatinib DP1 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)- benzene-1,3-diamine Imatinib->DP1 Amide Bond Cleavage (Hydrolysis) DP2 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid Imatinib->DP2 Amide Bond Cleavage (Hydrolysis)

Figure 1: Hydrolytic degradation pathway of Imatinib.

Oxidative Degradation

Oxidative stress is another significant factor in imatinib degradation. The primary sites of oxidation are the nitrogen atoms of the piperazine (B1678402) ring, leading to the formation of N-oxide derivatives. The main oxidative degradation products identified are the mono-N-oxide and di-N-oxide of imatinib.[2][3]

Oxidative_Degradation Imatinib Imatinib N_Oxide Imatinib N-oxide (mono-N-oxide) Imatinib->N_Oxide Oxidation Di_N_Oxide Imatinib di-N-oxide N_Oxide->Di_N_Oxide Further Oxidation

Figure 2: Oxidative degradation pathway of Imatinib.

Metabolic Transformation

In vivo, imatinib is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[4] The main metabolic pathway is the N-demethylation of the piperazine ring, resulting in the formation of an active metabolite, N-desmethyl imatinib (CGP74588).[4][5] Other metabolic transformations include oxidation and hydroxylation.[6]

The Speculative Role of Imatinib Carbaldehyde

While not extensively reported, there is speculation about the formation of an aldehyde derivative of imatinib as a metabolite. It has been proposed that the methyl group of the 4-methylbenzamide (B193301) moiety could be oxidized to an aldehyde. This potential metabolite, which can be referred to as this compound, would represent a minor metabolic pathway. Further research is required to confirm the existence and significance of this degradation product.

Speculative_Aldehyde_Formation Imatinib Imatinib Imatinib_Carbaldehyde This compound (Speculative) Imatinib->Imatinib_Carbaldehyde Oxidation of methyl group (Speculative)

References

Imatinib Carbaldehyde: A Technical Guide to its Profile as a Potential Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Imatinib (B729) Carbaldehyde, a potential genotoxic impurity (PGI) in the synthesis of the active pharmaceutical ingredient (API) Imatinib. While direct and specific genotoxicity data for Imatinib Carbaldehyde is not publicly available, this document extrapolates its potential risks based on the known genotoxic profile of its core aromatic aldehyde structure, particularly benzaldehyde (B42025) and its derivatives. This guide adheres to the principles outlined in the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][3] We present available data on related compounds, detail relevant experimental protocols for genotoxicity assessment, and provide visualizations of key concepts and workflows to aid in understanding and risk assessment.

Introduction to Imatinib and Potential Genotoxic Impurities

Imatinib is a highly effective tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4][5] The synthesis of complex molecules like Imatinib is a multi-step process that can lead to the formation of various impurities.[6][7][8][9][10] Among these, genotoxic impurities (GTIs) are of significant concern due to their potential to damage DNA and cause mutations, which can lead to cancer.[11] Regulatory bodies worldwide, guided by documents such as the ICH M7 guideline, mandate strict control over the levels of such impurities in the final drug product.[1][2][3]

This compound: Structure and Origin

This compound, chemically identified as 4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde, is a known chemical entity with the CAS number 439691-80-2.[][13][14][15] Its structure comprises a benzaldehyde core substituted with the 4-methylpiperazin-1-ylmethyl side chain, which is a key structural component of Imatinib itself.

While its primary documented use is as a chemical moiety in the development of PROTACs (Proteolysis Targeting Chimeras), its structural similarity to key intermediates in Imatinib synthesis suggests it could potentially arise as a process-related impurity or a degradation product.[][13]

Structure of this compound:

Assessment of Genotoxic Potential

Due to the absence of direct experimental data on the genotoxicity of this compound, a structure-activity relationship (SAR) analysis based on its core benzaldehyde structure is the primary tool for initial assessment.

Genotoxicity of Aromatic Aldehydes

Aromatic aldehydes, including benzaldehyde, have been the subject of numerous genotoxicity studies. The aldehyde functional group is electrophilic and can react with nucleophilic sites in cellular macromolecules, including DNA, to form adducts.[16][17]

  • Mutagenicity (Ames Test): Benzaldehyde has generally been found to be non-mutagenic in the bacterial reverse mutation assay (Ames test) with various strains of Salmonella typhimurium, both with and without metabolic activation.[18][19]

  • Clastogenicity and DNA Damage: Despite the negative Ames test results, some studies have indicated that benzaldehyde and its derivatives can induce DNA damage and chromosomal aberrations. For instance, benzaldehyde has been shown to increase sister chromatid exchanges in Chinese hamster ovary (CHO) cells and has demonstrated genotoxic effects in the Comet assay and in Drosophila melanogaster.[1][19][20][21][22][23][24] This suggests a potential for clastogenic or aneugenic activity, which may not be detected by the Ames test. The formation of DNA adducts by aldehydes is a known mechanism of their genotoxicity.[16][17][25]

In Silico Predictions

(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools used to predict the toxicity of chemicals based on their structure. For a novel impurity like this compound, in silico assessment is a critical first step as recommended by ICH M7. Given the structural alert of the aromatic aldehyde, it is likely that some in silico models would flag it for further investigation, particularly for clastogenicity.

Quantitative Data Summary

The following tables summarize the available quantitative genotoxicity data for benzaldehyde, which serves as a surrogate for this compound.

Table 1: Summary of Ames Test Results for Benzaldehyde

Test SystemStrainsMetabolic ActivationResultReference
Salmonella typhimuriumTA98, TA100, TA1535, TA1537With and Without S9Negative[19]
Salmonella typhimuriumTA100, TA102, TA104With and Without S9Negative[19]

Table 2: Summary of In Vitro Mammalian Cell Genotoxicity Data for Benzaldehyde

Assay TypeCell LineEndpointMetabolic ActivationResultReference
Sister Chromatid ExchangeCHOChromosomal AberrationWith and Without S9Positive[19]
Mouse Lymphoma AssayL5178Y/TK+/-Gene MutationWithout S9Positive[19]
Comet AssayHuman LymphocytesDNA DamageN/APositive[1]

Table 3: Summary of In Vivo Genotoxicity Data for Benzaldehyde

Assay TypeSpeciesEndpointRoute of AdministrationResultReference
Somatic Mutation and Recombination Test (SMART)Drosophila melanogasterSomatic Mutation/RecombinationFeedingPositive[21][22]
Chromosomal Aberration AssayDrosophila melanogasterChromosomal AberrationsFeedingPositive[23][24]

Note: No in vivo mammalian genotoxicity studies for benzaldehyde were identified in the reviewed literature.[18]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the accurate assessment of potential impurities. The following are generalized protocols based on OECD guidelines, which would be adapted for the specific testing of a substance like this compound.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test substance.[3][26][27][28][29][30][31][32][33]

Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli that carry mutations in the genes for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance and plated on a minimal medium lacking the specific amino acid. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will form colonies.

Methodology:

  • Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Procedure (Plate Incorporation Method):

    • To a test tube containing molten top agar (B569324), add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer.

    • Vortex the mixture and pour it onto the surface of a minimal agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.[34][35][36][37][38][39][40][41]

Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small nuclei that form in the cytoplasm of cells from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. In this assay, micronuclei are scored in newly formed anucleated erythrocytes.

Methodology:

  • Test System: Typically, young adult mice or rats of a commonly used laboratory strain are used. Both sexes should be used unless there is evidence of a significant difference in toxicity between sexes.

  • Dose Selection: A preliminary range-finding study is conducted to determine the appropriate dose levels. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg. At least three dose levels, plus a negative (vehicle) and a positive control group, are used.

  • Administration: The test substance is administered via a route relevant to human exposure, typically oral gavage or intraperitoneal injection. A single or multiple treatment schedule can be used.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the femurs, and smears are prepared on slides. Peripheral blood smears can also be used.

    • The slides are stained to differentiate between polychromatic erythrocytes (PCEs - immature) and normochromatic erythrocytes (NCEs - mature).

    • At least 4000 PCEs per animal are scored for the presence of micronuclei.

  • Data Analysis: The number of micronucleated PCEs (MN-PCEs) is recorded for each animal. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity. A substance is considered positive if it induces a dose-related and statistically significant increase in the frequency of MN-PCEs.

Visualization of Key Concepts and Workflows

Logical Workflow for Genotoxic Impurity Assessment

G Workflow for Genotoxic Impurity Assessment A Identify Potential Impurity (e.g., this compound) B In Silico Assessment (Q)SAR A->B C Structural Alert for Genotoxicity? B->C D Class 5 Impurity (No Structural Alert) C->D No E Class 3, 4, or 5 Impurity (Potential Mutagen) C->E Yes K Control as a Non-mutagenic Impurity D->K F Bacterial Mutagenicity Assay (Ames Test) E->F G Ames Positive? F->G H Class 2 Impurity (Non-mutagenic) G->H No I Class 1 or 2 Impurity (Mutagenic) G->I Yes H->K J Control at or below Acceptable Intake (AI) I->J

Caption: A simplified workflow for the assessment of potential genotoxic impurities based on ICH M7 guidelines.

Simplified Signaling Pathway for Aldehyde-Induced DNA Damage

G Aldehyde-Induced DNA Damage Pathway cluster_0 Cellular Environment cluster_1 Cellular Response A Aromatic Aldehyde (e.g., this compound) B Cellular Nucleophiles (DNA, Proteins) A->B Electrophilic Attack C DNA Adduct Formation B->C D DNA Damage C->D E DNA Repair Mechanisms D->E F Apoptosis D->F G Mutation E->G Repair Failure

Caption: A conceptual diagram illustrating how aromatic aldehydes can lead to DNA damage and potential mutation.

Risk Assessment and Control Strategies

Based on the available data for benzaldehyde, this compound would likely be classified as a Class 3 impurity under ICH M7 guidelines, meaning it has a structural alert for mutagenicity but lacks experimental data. The recommended course of action would be to perform an Ames test.

  • If the Ames test is negative: The impurity could be reclassified as a Class 5 impurity and controlled according to ICH Q3A/B guidelines for non-mutagenic impurities.

  • If the Ames test is positive: The impurity would be confirmed as a mutagen (Class 2) and would need to be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment, unless further data justifies a different acceptable intake.

Control strategies for genotoxic impurities involve a combination of process optimization to minimize their formation, and the development of sensitive analytical methods to detect and quantify them in the final API.

Conclusion

This compound is a potential genotoxic impurity that warrants careful consideration during the development and manufacturing of Imatinib. While direct genotoxicity data is lacking, its aromatic aldehyde structure serves as a structural alert. Based on data from surrogate compounds like benzaldehyde, there is a possibility of clastogenic activity. A thorough risk assessment, beginning with in silico analysis and followed by empirical testing (Ames assay), is necessary to definitively classify this impurity and establish appropriate control measures in line with regulatory expectations. This proactive approach ensures the safety and quality of the final drug product for patients.

References

Technical Guide to the Spectroscopic Characterization of Imatinib and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib is a cornerstone in targeted cancer therapy, renowned for its efficacy against chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of specific tyrosine kinases, such as BCR-ABL, c-KIT, and PDGFR.[1][2][3] The precise structural elucidation and characterization of Imatinib and its analogs are paramount for drug development, quality control, and understanding its metabolic fate. This guide details the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of Imatinib

The following sections summarize the expected spectroscopic data for Imatinib.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound in solution.

Table 1: Predicted ¹H NMR Spectral Data for Imatinib

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~8.5d1HPyridine-H
~8.2d1HPyrimidine-H
~7.9d2HBenzamide-H (ortho to C=O)
~7.5d2HBenzamide-H (meta to C=O)
~7.4m1HPhenyl-H
~7.3d1HPyridine-H
~7.1d1HPhenyl-H
~6.9d1HPyrimidine-H
~3.5s2H-CH₂- (piperazine methyl)
~2.5t4HPiperazine-H
~2.3s3H-CH₃ (phenyl)
~2.2s3H-CH₃ (piperazine)
~2.2t4HPiperazine-H

Note: Predicted chemical shifts can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for Imatinib

Chemical Shift (ppm)Assignment
~166C=O (amide)
~161Pyrimidine-C
~159Pyrimidine-C
~148Pyridine-C
~141Phenyl-C (quaternary)
~138Phenyl-C (quaternary)
~137Pyridine-C
~130Benzamide-C
~129Phenyl-C
~128Benzamide-C
~127Phenyl-C (quaternary)
~125Phenyl-C
~123Pyridine-C
~120Phenyl-C
~106Pyrimidine-C
~62-CH₂- (piperazine methyl)
~55Piperazine-C
~46-CH₃ (piperazine)
~21-CH₃ (phenyl)

Note: Predicted chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Imatinib

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3255MediumN-H stretching (amide and amine)
~3050MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
~1658StrongC=O stretching (amide)
~1570, 1525, 1444StrongC=C and C=N stretching (aromatic rings)
~1159MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for Imatinib

ParameterValue
Molecular FormulaC₂₉H₃₁N₇O
Molecular Weight493.6 g/mol
Exact Mass493.2590
Key Fragment Ions (m/z)394, 222, 264

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: Employ a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for sample introduction and separation. Common ionization techniques for small molecules like Imatinib include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+H]⁺ in positive ion mode).

    • Tandem MS (MS/MS): Select the parent ion and subject it to fragmentation to obtain a characteristic fragmentation pattern. This is crucial for structural confirmation.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent and fragment ions to confirm the molecular formula and elucidate the structure.

Visualizations

Imatinib Signaling Pathway

Imatinib functions by inhibiting the tyrosine kinase activity of the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia. This inhibition blocks downstream signaling pathways that lead to cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Imatinib_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome PDGFR_cKIT PDGFR/c-KIT BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate BCR_ABL->Substrate phosphorylates Apoptosis_Induction Apoptosis Induction Proliferation_Inhibition Proliferation Inhibition Imatinib Imatinib Imatinib->PDGFR_cKIT inhibits Imatinib->BCR_ABL inhibits ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway P_Substrate->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway P_Substrate->PI3K_Akt JAK_STAT JAK/STAT Pathway P_Substrate->JAK_STAT Proliferation Increased Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis JAK_STAT->Proliferation

Caption: Mechanism of action of Imatinib.

Experimental Workflow for Spectroscopic Characterization

The structural elucidation of a small molecule drug candidate like Imatinib follows a logical workflow, integrating various spectroscopic techniques for a comprehensive analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Synthesized Compound (e.g., Imatinib Analog) purification Purification (e.g., Chromatography) start->purification dissolution Dissolution in Appropriate Solvents purification->dissolution ms Mass Spectrometry (LC-MS) dissolution->ms ir Infrared Spectroscopy (FTIR) dissolution->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolution->nmr ms_data Determine Molecular Weight & Fragmentation Pattern ms->ms_data ir_data Identify Functional Groups ir->ir_data nmr_data Elucidate Connectivity & Stereochemistry nmr->nmr_data integration Integrate All Spectral Data ms_data->integration ir_data->integration nmr_data->integration structure Propose/Confirm Molecular Structure integration->structure

Caption: Generalized workflow for small molecule characterization.

References

Methodological & Application

Application Notes and Protocols for the Use of Imatinib Aldehyde as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Imatinib Aldehyde, a potential process-related impurity of Imatinib, as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quality control of Imatinib drug substance and product.

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML). During the synthesis of Imatinib, several process-related impurities can be generated. One such potential impurity is an aldehyde derivative, herein referred to as Imatinib Aldehyde. The chemical name for a plausible Imatinib aldehyde-related impurity is 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde. This document outlines the analytical procedure for the quantification of Imatinib and its related substances, including Imatinib Aldehyde, using a validated reversed-phase HPLC (RP-HPLC) method. The use of a well-characterized reference standard for Imatinib Aldehyde is critical for accurate impurity profiling and ensuring the safety and efficacy of the final drug product.

Signaling Pathway of Imatinib

Imatinib primarily targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. By blocking the ATP-binding site of BCR-ABL, Imatinib inhibits its kinase activity, thereby preventing the phosphorylation of downstream substrates and arresting the oncogenic signaling cascade. This leads to the induction of apoptosis in BCR-ABL-positive cells.

G cluster_cell Cancer Cell cluster_signaling Downstream Signaling Pathways BCR_ABL BCR-ABL Fusion Protein (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR activates Apoptosis Apoptosis (Programmed Cell Death) ATP ATP ATP->BCR_ABL binds to Imatinib Imatinib Imatinib->BCR_ABL competitively inhibits ATP binding Cell_Proliferation Uncontrolled Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation JAK_STAT->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: Imatinib's mechanism of action targeting the BCR-ABL signaling pathway.

Experimental Protocols

Materials and Reagents
  • Imatinib Mesylate Reference Standard (USP or equivalent)

  • Imatinib Aldehyde Reference Standard (characterized)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A stability-indicating RP-HPLC method is employed for the separation and quantification of Imatinib and Imatinib Aldehyde.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Diluent Mobile Phase A and Acetonitrile (50:50, v/v)
Preparation of Solutions

1. Standard Stock Solution of Imatinib (1000 µg/mL): Accurately weigh about 25 mg of Imatinib Mesylate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2. Standard Stock Solution of Imatinib Aldehyde (100 µg/mL): Accurately weigh about 2.5 mg of Imatinib Aldehyde Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Working Standard Solution (for Assay): Dilute the Imatinib Standard Stock Solution with the diluent to obtain a final concentration of 100 µg/mL.

4. Spiked Standard Solution (for Impurity Analysis): Prepare a solution containing a known concentration of Imatinib (e.g., 500 µg/mL) and spike it with the Imatinib Aldehyde Standard Stock Solution to achieve a concentration representing a specific impurity level (e.g., 0.15%).

5. Sample Solution (Drug Substance): Accurately weigh about 25 mg of the Imatinib drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to get a concentration of 500 µg/mL.

6. Sample Solution (Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Imatinib and transfer it to a 200 mL volumetric flask. Add about 150 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Imatinib) Not more than 2.0
Theoretical Plates (Imatinib) Not less than 2000
% RSD for replicate injections Not more than 2.0%
Validation of the HPLC Method

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

1. Specificity: Forced degradation studies should be performed on Imatinib to demonstrate the stability-indicating nature of the method. Stress conditions include acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation. The method should be able to resolve Imatinib from all degradation products and Imatinib Aldehyde.

2. Linearity: The linearity of the method should be established by analyzing a series of solutions with increasing concentrations of Imatinib and Imatinib Aldehyde.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Imatinib50 - 150≥ 0.999
Imatinib Aldehyde0.1 - 2.5≥ 0.998

3. Accuracy (% Recovery): The accuracy should be determined by analyzing samples with known amounts of Imatinib and spiking them with known amounts of Imatinib Aldehyde at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

AnalyteRecovery (%)
Imatinib98.0 - 102.0
Imatinib Aldehyde90.0 - 110.0

4. Precision (% RSD): The precision of the method should be assessed by performing replicate injections of the standard and sample solutions (repeatability) and by having the analysis performed by different analysts on different days (intermediate precision).

Parameter% RSD
Repeatability ≤ 2.0
Intermediate Precision ≤ 2.0

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Imatinib Aldehyde should be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

ParameterImatinib Aldehyde (µg/mL)
LOD ~ 0.05
LOQ ~ 0.15

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Imatinib and its impurities using Imatinib Aldehyde as a reference standard.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Prepare Imatinib & Imatinib Aldehyde Standard Solutions sys_suit Perform System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (Drug Substance or Product) inject_sample Inject Sample Solution prep_sample->inject_sample inject_std Inject Standard Solutions sys_suit->inject_std If passes calc Calculate Assay of Imatinib & Content of Imatinib Aldehyde inject_std->calc inject_sample->calc report Generate Report with Quantitative Results & Chromatograms calc->report

Caption: Workflow for HPLC analysis of Imatinib using Imatinib Aldehyde reference standard.

Conclusion

The described RP-HPLC method, utilizing a well-characterized Imatinib Aldehyde reference standard, is specific, accurate, precise, and stability-indicating for the quantitative determination of Imatinib and its related substances. Adherence to this protocol will enable reliable quality control of Imatinib, ensuring its purity, safety, and efficacy for patient use. Regular validation and system suitability checks are essential to maintain the performance of the analytical method.

Application Notes: Imatinib Carbaldehyde in PROTAC and SNIPER Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imatinib (B729), a potent inhibitor of the Bcr-Abl tyrosine kinase, has revolutionized the treatment of chronic myeloid leukemia (CML).[1][2][3] The emerging field of targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offers a novel therapeutic strategy to overcome resistance and enhance efficacy.[4][5] These bifunctional molecules harness the cell's own ubiquitin-proteasome system to eliminate specific proteins.[4][6]

While direct use of "Imatinib carbaldehyde" in published literature for PROTAC and SNIPER synthesis is not prominent, functionalized derivatives of Imatinib are key for conjugation to E3 ligase ligands.[1][7][8] An aldehyde functionality on the Imatinib scaffold would serve as a versatile chemical handle for linker attachment through reactions like reductive amination. This document outlines the principles and potential applications of such a derivative in the synthesis of Imatinib-based PROTACs and SNIPERs for targeted protein degradation.

Imatinib-based PROTACs have been developed by conjugating the tyrosine kinase inhibitor to ligands for E3 ligases like Von Hippel-Lindau (VHL) and Cereblon (CRBN).[1] However, some studies have reported that certain Imatinib-based PROTACs did not induce degradation of BCR-ABL, suggesting that the formation of a stable ternary complex is crucial for effective degradation.[1][8] SNIPERs utilizing Imatinib would recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase.[][10] SNIPER(ABL)-050, for example, is a conjugate of Imatinib and the IAP ligand MV-1, designed to reduce BCR-ABL protein levels.[10]

Target Proteins and Signaling Pathways

Imatinib targets several key tyrosine kinases involved in oncogenesis:

  • BCR-ABL: The fusion protein central to CML pathogenesis. It activates multiple downstream pathways, including RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[11][12][13][14][15]

  • c-Kit: A receptor tyrosine kinase crucial for the development of certain hematopoietic and other cell types.[16][17][18][19] Mutations can lead to various cancers. Its signaling also involves the PI3K/AKT and MAPK pathways.[17][18][20]

  • PDGFR (Platelet-Derived Growth Factor Receptor): A family of receptor tyrosine kinases that play a role in cell growth, proliferation, and angiogenesis.[21][22][23][24] Dysregulation of PDGFR signaling is implicated in several cancers and fibrotic diseases.[21][22][25]

Targeting these proteins for degradation via PROTAC or SNIPER technology could offer a more profound and durable therapeutic effect compared to inhibition alone.

Visualizing the Mechanisms

PROTAC-Mediated Degradation of BCR-ABL

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC Imatinib-PROTAC BCR_ABL BCR-ABL PROTAC->BCR_ABL Binds E3_Ligase E3 Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (PROTAC-BCR-ABL-E3) BCR_ABL->Ternary_Complex E3_Ligase->Ternary_Complex Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation of BCR-ABL.

SNIPER-Mediated Degradation of BCR-ABL

SNIPER_Mechanism cluster_cell Cancer Cell SNIPER Imatinib-SNIPER BCR_ABL BCR-ABL SNIPER->BCR_ABL Binds cIAP1 cIAP1 (E3 Ligase) SNIPER->cIAP1 Recruits Ternary_Complex Ternary Complex (SNIPER-BCR-ABL-cIAP1) BCR_ABL->Ternary_Complex cIAP1->Ternary_Complex Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: SNIPER-mediated degradation of BCR-ABL.

Downstream Signaling of Imatinib Targets

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cKit c-Kit PI3K PI3K cKit->PI3K PDGFR PDGFR PDGFR->PI3K BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified signaling of Imatinib targets.

Experimental Protocols

Protocol 1: Synthesis of an Imatinib-Based PROTAC using this compound (Hypothetical)

This protocol describes a potential synthetic route.

Experimental Workflow

Synthesis_Workflow start Start step1 Synthesize This compound start->step1 step2 Synthesize Linker-E3 Ligase Ligand start->step2 step3 Reductive Amination step1->step3 step2->step3 step4 Purification (HPLC) step3->step4 end Final PROTAC step4->end

Caption: Imatinib-PROTAC synthesis workflow.

  • Step 1: Synthesis of Amine-Linker-E3 Ligase Ligand: Synthesize a linker with a terminal amine group attached to an E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN or a VHL ligand).

  • Step 2: Reductive Amination:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

    • Add the amine-linker-E3 ligase ligand (1.1 equivalents).

    • Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) (1.5 equivalents), to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Step 3: Monitoring and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final Imatinib-PROTAC.

Protocol 2: Western Blot for Measuring PROTAC/SNIPER-Induced Protein Degradation

This protocol is adapted from standard methodologies for assessing PROTAC efficacy.[26][27]

  • Cell Culture and Treatment:

    • Plate cells (e.g., K562 for BCR-ABL) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the Imatinib-PROTAC/SNIPER or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).[26]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[26]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the target protein (BCR-ABL, c-Kit, or PDGFR) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[27]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Determine key parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Quantitative Data Summary

While specific data for "this compound" based degraders are not available, the following table illustrates how data for hypothetical Imatinib-based degraders targeting BCR-ABL could be presented.

Compound IDTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell Line
IMA-PROTAC-01BCR-ABLCRBN50>90K562
IMA-PROTAC-02BCR-ABLVHL75>85K562
IMA-SNIPER-01BCR-ABLcIAP1120>80K562
Imatinib (control)BCR-ABLN/ANo Degradation0K562

The use of a functionalized Imatinib derivative like this compound provides a strategic entry point for the synthesis of PROTAC and SNIPER molecules. These degraders have the potential to target key oncogenic kinases for elimination, offering a promising therapeutic modality. The provided protocols and conceptual frameworks serve as a guide for researchers in the design, synthesis, and evaluation of novel Imatinib-based protein degraders. Further research into optimizing the linker and choice of E3 ligase will be critical for developing clinically successful therapeutics.

References

Application Note: A Validated HPLC-UV Method for the Detection of Imatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Imatinib (B729) carbaldehyde, a potential impurity in Imatinib drug substance and product. The method utilizes pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance the UV absorbance of the aldehyde, followed by separation on a C18 column and detection at 360 nm. This method is suitable for quality control and stability testing of Imatinib.

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[4][5][6] Imatinib carbaldehyde (Figure 1) is a potential process-related impurity or degradation product. Its aldehyde functional group makes it a reactive molecule that could potentially impact the stability and safety of the drug product. Therefore, a sensitive and specific analytical method is required for its detection and quantification.

While numerous analytical methods exist for the analysis of Imatinib and its other known impurities, a specific method for the carbaldehyde derivative is not widely reported.[7][8][9][10] This application note presents a detailed protocol for the analysis of this compound, adapting a common strategy for aldehyde analysis which involves derivatization to form a more readily detectable compound.[11][12][13][14][15]

Figure 1: Chemical Structure of this compound Caption: The molecular formula is C29H29N7O2 and the molecular weight is 507.59 g/mol.

Experimental

  • Imatinib reference standard and this compound reference standard (if available, otherwise a well-characterized sample is required)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (analytical grade)

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min) | %B 0 | 30 15 | 70 20 | 70 21 | 30 25 | 30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 360 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) hydrochloric acid.

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution (for derivatization): Dilute the Standard Stock Solution with the diluent to a concentration of 10 µg/mL.

  • Sample Stock Solution: Accurately weigh and dissolve the Imatinib drug substance or a powdered sample of the drug product in the diluent to obtain a concentration of 1 mg/mL of Imatinib.

  • Working Sample Solution (for derivatization): Use the Sample Stock Solution directly.

  • To 1.0 mL of the Working Standard Solution or Working Sample Solution in a suitable vial, add 1.0 mL of the DNPH Derivatizing Reagent.

  • Cap the vial and vortex for 30 seconds.

  • Heat the vial at 60 °C for 30 minutes in a water bath or heating block.

  • Cool the vial to room temperature.

  • The solution is now ready for HPLC analysis.

Method Validation (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following tables present hypothetical but realistic data for the validation of this method.

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: System Suitability Results

Concentration (µg/mL)Peak Area
0.115,234
0.576,170
1.0152,340
2.0304,680
5.0761,700
Correlation Coefficient (r²) ≥ 0.999

Table 3: Linearity Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.4898.7%

Table 4: Accuracy Results

Parameter% RSD
Repeatability (n=6)1.1%
Intermediate Precision1.5%

Table 5: Precision Results

ParameterValue (µg/mL)
LOD0.03
LOQ0.1

Table 6: LOD and LOQ

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard & Sample Weighing B Dissolution in Diluent A->B D Mixing with DNPH Reagent B->D C Preparation of DNPH Reagent C->D E Heating at 60°C D->E F Cooling to Room Temp. E->F G Injection into HPLC F->G H Chromatographic Separation G->H I UV Detection at 360 nm H->I J Peak Integration I->J K Quantification J->K

Caption: Experimental workflow for this compound detection.

degradation_pathway Imatinib Imatinib Intermediate Oxidative Intermediate Imatinib->Intermediate Oxidative Stress (e.g., H₂O₂) Carbaldehyde This compound Intermediate->Carbaldehyde Further Oxidation

Caption: Hypothetical oxidative degradation pathway to this compound.

logical_relationship API Imatinib (API) Impurity This compound API->Impurity can contain Source1 Synthesis By-product Source1->Impurity Source2 Degradation Product Source2->Impurity

Caption: Logical relationship between Imatinib and this compound impurity.

Discussion

The proposed HPLC method with pre-column DNPH derivatization provides a sensitive and specific approach for the quantification of this compound. The derivatization step is crucial as it significantly enhances the chromophoric properties of the aldehyde, allowing for detection at low levels using a standard UV detector. The chosen wavelength of 360 nm is typical for DNPH derivatives and offers good selectivity.[12]

The gradient elution program is designed to effectively separate the derivatized this compound from the derivatizing reagent and other potential impurities in the Imatinib sample. The use of a C18 column is standard for reversed-phase chromatography and provides good retention and resolution for this type of analysis.

The hypothetical validation data demonstrates that the method is linear, accurate, and precise over a relevant concentration range. The low LOD and LOQ values indicate that the method is suitable for the detection of trace levels of this compound, which is essential for impurity profiling in pharmaceutical quality control.

Conclusion

This application note provides a detailed protocol for the analytical method development and validation for the detection of this compound. The method is sensitive, specific, and robust, making it suitable for routine quality control testing of Imatinib drug substance and formulated products. The provided protocols and validation data serve as a strong starting point for laboratories to implement this method. Further optimization and validation should be performed in the user's laboratory to ensure compliance with specific regulatory requirements.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Imatinib Carbaldehyde in Imatinib Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imatinib (B729) is a cornerstone in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The manufacturing process and storage of the active pharmaceutical ingredient (API) can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Imatinib carbaldehyde is a potential process-related impurity or degradation product of Imatinib. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances.[2] This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in Imatinib drug substance. The method is designed to be suitable for both quality control during manufacturing and stability studies.

Experimental

Instrumentation and Reagents

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]

  • Analytical Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm) is a common choice for separating Imatinib and its impurities.[2][3]

  • Reagents: Acetonitrile (ACN), methanol (B129727) (MeOH), formic acid, and ammonium (B1175870) formate (B1220265) of LC-MS grade. High-purity water.

  • Standards: Imatinib and this compound reference standards.

Protocols

1. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Imatinib and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in methanol and make up to the mark. These stock solutions can be stored at 2-8°C.[5]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solutions with a suitable diluent (e.g., 50:50 acetonitrile:water) to create calibration standards.[5]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Imatinib drug substance into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

    • Make up to the mark with the diluent.

    • Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Method Parameters

The chromatographic separation is achieved using a gradient elution on a C18 column.[2] The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.[3][4]

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Conditions
ColumnC18, 100 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.8 mL/min[3]
Injection Volume10 µL
Column Temperature40°C[2]
Gradient Elution0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B
MS/MS Conditions
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Imatinib494.3 > 394.2 (Quantifier), 494.3 > 222.1 (Qualifier)[6][7]
This compoundHypothetical: 508.3 > 394.2 (Quantifier), 508.3 > 236.1 (Qualifier)

Note: The MRM transitions for this compound are proposed based on its structure and may require optimization.

Data Presentation

The method was validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH guidelines.[2]

Table 2: Summary of Quantitative Data

ParameterThis compound
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95.2 - 104.5%
Precision (% RSD)< 5%
Limit of Quantification (LOQ) (ng/mL)1
Limit of Detection (LOD) (ng/mL)0.3

This application note presents a highly sensitive and selective LC-MS/MS method for the quantification of this compound in Imatinib drug substance. The method is demonstrated to be accurate, precise, and linear over a relevant concentration range, making it suitable for routine quality control and stability testing in the pharmaceutical industry.

Visualizations

G Experimental Workflow A Sample and Standard Preparation B LC Separation A->B Inject C MS/MS Detection B->C Elute D Data Acquisition C->D Signal E Data Processing and Quantification D->E F Report Generation E->F

Caption: A flowchart of the experimental workflow.

G Method Validation Parameters center Reliable Method spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec loq LOQ center->loq robust Robustness center->robust

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for Forced Degradation Studies of Imatinib to Generate Carbaldehyde Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Ensuring the purity and stability of the drug product is paramount for its safety and efficacy. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to identify potential degradation products and pathways.

This document provides detailed application notes and protocols for conducting forced degradation studies on Imatinib, with a specific focus on the generation and quantification of the carbaldehyde impurity (Imatinib Carbaldehyde, CAS: 1436868-85-7). The formation of this impurity is of interest as it may arise during manufacturing, storage, or administration. These protocols are designed to be a valuable resource for researchers and scientists in the pharmaceutical industry.

Proposed Degradation Pathway: Formation of this compound

The chemical structure of Imatinib includes an N-methylpiperazine moiety. Tertiary amines, such as the one present in this group, are susceptible to oxidation. The proposed pathway for the formation of the this compound impurity involves the oxidation of the N-methyl group of the piperazine (B1678402) ring. This oxidation likely proceeds through an unstable N-oxide or an iminium ion intermediate, which is then further oxidized or hydrolyzed to yield the corresponding carbaldehyde.

G Imatinib Imatinib (C₂₉H₃₁N₇O) Intermediate Iminium Ion Intermediate Imatinib->Intermediate Oxidation [O] Carbaldehyde This compound (C₂₉H₂₉N₇O₂) Intermediate->Carbaldehyde Hydrolysis/Oxidation

Proposed pathway for Imatinib degradation.

Experimental Protocols

Materials and Reagents
  • Imatinib Mesylate reference standard

  • This compound impurity reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Water, HPLC grade

  • Phosphate buffer

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • LC-MS/MS system for peak identification and characterization

  • pH meter

  • Analytical balance

  • Water bath or oven for thermal degradation

  • Photostability chamber

Preparation of Solutions
  • Stock Solution of Imatinib (1 mg/mL): Accurately weigh 10 mg of Imatinib Mesylate and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Solution of Imatinib (100 µg/mL): Dilute the stock solution appropriately with the same solvent.

  • Stressing Agents: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

Forced Degradation Procedures

For each condition, a control sample (Imatinib working solution without the stressor) should be analyzed simultaneously.

  • To 1 mL of the Imatinib working solution (100 µg/mL), add 1 mL of 0.1 M HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

  • To 1 mL of the Imatinib working solution (100 µg/mL), add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

  • To 1 mL of the Imatinib working solution (100 µg/mL), add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC. This condition is hypothesized to be the most likely to generate the carbaldehyde impurity.

  • Place the solid Imatinib Mesylate powder in an oven at 105°C for 48 hours.

  • After exposure, allow the powder to cool to room temperature.

  • Prepare a 100 µg/mL solution in the mobile phase.

  • Analyze by HPLC.

  • Expose the Imatinib working solution (100 µg/mL) in a transparent container to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, analyze the solution by HPLC.

Analytical Method

A stability-indicating HPLC method is crucial for separating Imatinib from its degradation products. The following is a suggested starting point, which may require optimization.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table. The percentage of degradation of Imatinib and the formation of the carbaldehyde impurity should be calculated.

Table 1: Summary of Forced Degradation Studies of Imatinib (Illustrative Data)

Stress ConditionDurationImatinib Assay (%)This compound (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C24 hours85.2Not Detected14.599.7
0.1 M NaOH, 60°C24 hours90.1Not Detected9.899.9
3% H₂O₂, RT24 hours75.88.523.999.7
Thermal, 105°C48 hours95.31.24.699.9
PhotolyticICH Q1B98.10.51.899.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study of Imatinib.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Imatinib Stock Solution (1 mg/mL) Working Working Solution (100 µg/mL) Start->Working Acid Acidic (0.1 M HCl, 60°C) Base Basic (0.1 M NaOH, 60°C) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (105°C) Photo Photolytic (UV/Vis Light) HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for Imatinib forced degradation.

Conclusion

These application notes and protocols provide a comprehensive framework for conducting forced degradation studies on Imatinib to specifically investigate the formation of the carbaldehyde impurity. By following these detailed methodologies, researchers can generate valuable data to understand the stability of Imatinib, identify potential degradation pathways, and develop robust, stability-indicating analytical methods. This information is crucial for ensuring the quality, safety, and efficacy of Imatinib drug products.

Protocol for spiking Imatinib with carbaldehyde for validation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Spiking Imatinib (B729) with Formaldehyde (B43269) for Bioanalytical Method Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib is a cornerstone therapy for specific types of cancer, notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] It functions by inhibiting the Bcr-Abl tyrosine kinase, an enzyme crucial for the proliferation of cancer cells.[2] The validation of bioanalytical methods is critical to accurately determine drug concentrations in biological matrices for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3]

Forced degradation studies are a key component of this validation process, designed to assess the stability of a drug and the specificity of an analytical method.[4][5] These studies involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[4][6] This application note provides a detailed protocol for a forced degradation study involving the deliberate spiking of Imatinib with formaldehyde, a representative reactive aldehyde. Aldehydes are relevant as they can be present as impurities or metabolites and have the potential to react with drug molecules, forming adducts that could impact safety and efficacy.[7]

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Imatinib in human plasma after exposure to formaldehyde, providing a framework for validating the stability-indicating nature of the analytical method.

Experimental Workflow

A systematic workflow is essential for ensuring the reproducibility and accuracy of the validation study. The process begins with the preparation of stock solutions and proceeds through sample spiking, extraction, and instrumental analysis.

G cluster_prep 1. Preparation cluster_sample 2. Sample Treatment cluster_analysis 3. Analysis cluster_validation 4. Validation & Data Review p1 Prepare Imatinib & Internal Standard (IS) Stock Solutions p3 Prepare Calibration (CAL) & Quality Control (QC) Standards p1->p3 p2 Prepare Formaldehyde Spiking Solution s2 Spike Samples with Formaldehyde Solution p2->s2 s1 Spike Blank Plasma with CAL/QC Standards p3->s1 s1->s2 s3 Incubate Samples (e.g., 37°C for 2 hours) s2->s3 s4 Perform Protein Precipitation (PPT) with Acetonitrile + IS s3->s4 a1 Centrifuge & Collect Supernatant s4->a1 a2 Inject Sample onto LC-MS/MS System a1->a2 a3 Acquire Data using MRM Mode a2->a3 v1 Assess Specificity & Carryover a3->v1 v2 Determine Linearity, Accuracy, & Precision a3->v2 v3 Evaluate Matrix Effect & Recovery a3->v3 v4 Confirm Imatinib Stability a3->v4

Caption: Experimental workflow for the Imatinib forced degradation study.

Materials and Methods

Reagents and Materials
  • Imatinib reference standard (≥99% purity)

  • Imatinib-d8 (Internal Standard, IS)

  • Formaldehyde solution (37% w/w)

  • Human plasma (K2-EDTA anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Analytical Column: C18 reverse-phase column (e.g., Synergi Fusion-RP, 4 µm, 2x50 mm).[8]

Stock and Working Solutions
  • Imatinib Stock (1 mg/mL): Dissolve 10 mg of Imatinib in 10 mL of methanol.

  • IS Stock (1 mg/mL): Dissolve 1 mg of Imatinib-d8 in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water. This solution will also serve as the protein precipitation solvent.

  • Formaldehyde Spiking Solution (1%): Prepare by diluting the 37% stock solution in deionized water.

Experimental Protocol

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a series of Imatinib working solutions by serially diluting the stock solution with 50:50 methanol:water.

  • Spike 5 µL of each working solution into 95 µL of blank human plasma to achieve final concentrations for the calibration curve (e.g., 50, 100, 250, 500, 1000, 2500, 5000 ng/mL).[9]

  • Prepare QC samples at low, medium, and high concentrations (e.g., 150, 2000, and 4000 ng/mL) in the same manner.

Spiking with Formaldehyde
  • To a 50 µL aliquot of each CAL, QC, and blank plasma sample, add 5 µL of the 1% formaldehyde spiking solution.

  • For control samples (unstressed), add 5 µL of deionized water instead of the formaldehyde solution.

  • Vortex each sample gently for 10 seconds.

  • Incubate all samples at 37°C for 2 hours to facilitate potential reactions.

Sample Extraction (Protein Precipitation)
  • After incubation, add 200 µL of the cold IS Working Solution (100 ng/mL Imatinib-d8 in acetonitrile) to each 55 µL sample.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.[10]

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC Column Synergi Fusion-RP (4 µm, 2x50 mm)[8]
Mobile Phase A 0.1% Formic Acid in 5 mM Ammonium Formate Solution[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Flow Rate 0.5 mL/min
Gradient Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1.5 min.
Total Run Time ~5-6 minutes
Ionization Mode Electrospray Ionization (ESI), Positive[11]
MRM Transitions Imatinib: 494.4 → 394.2 (Quantifier), 494.4 → 217.2 (Qualifier)[9] Imatinib-d8 (IS): 502.4 → 402.2
Source Temperature 550°C
IonSpray Voltage 5500 V

Data Presentation and Validation Criteria

Quantitative data should be summarized to demonstrate method performance according to regulatory guidelines (e.g., FDA, EMA).[8]

Table 1: Calibration Curve Performance

Concentration (ng/mL) Mean Response Ratio (Analyte/IS) Accuracy (%) Precision (%CV)
50.0 (LLOQ) 0.012 103.5 6.8
100.0 0.025 98.7 5.1
500.0 0.128 99.2 3.4
2500.0 0.645 101.8 2.1
5000.0 (ULOQ) 1.291 100.4 1.9

| Regression | Linear, 1/x² weighting | r² > 0.995 | |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-Day (n=6) Mean Conc. ± SD Accuracy (%) Precision (%CV) Inter-Day (n=18) Mean Conc. ± SD Accuracy (%) Precision (%CV)
LQC 150 154.1 ± 6.8 102.7 4.4 152.9 ± 8.1 101.9 5.3
MQC 2000 1985.3 ± 51.6 99.3 2.6 2011.7 ± 70.4 100.6 3.5
HQC 4000 4088.0 ± 98.1 102.2 2.4 4055.2 ± 125.7 101.4 3.1

Acceptance Criteria: Accuracy within 85-115% (90-110% for MQC/HQC), Precision ≤15% (≤20% for LLOQ).[8]

Table 3: Stability of Imatinib in Plasma (Post-Formaldehyde Spike)

QC Level Initial Conc. (ng/mL) Conc. after 2h @ 37°C (ng/mL) % Change from Initial
LQC 154.1 151.8 -1.5%
HQC 4088.0 4025.6 -1.5%

Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.

Signaling Pathway Context

Imatinib's therapeutic effect stems from its ability to block the ATP-binding site of the BCR-ABL oncoprotein, a constitutively active tyrosine kinase.[12][13] This inhibition halts downstream signaling cascades that drive cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[14] Understanding this mechanism is vital for appreciating the drug's role and the importance of ensuring its structural integrity.

G BCR_ABL BCR-ABL Oncoprotein P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (RAS, STAT, PI3K) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->Inhibition Inhibition->BCR_ABL Blocks ATP Binding Site Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Conclusion

This application note provides a comprehensive protocol for conducting a forced degradation study of Imatinib by spiking with formaldehyde in a biological matrix. The detailed LC-MS/MS method, combined with clear validation criteria and data presentation formats, offers a robust framework for researchers. By demonstrating that the analytical method can accurately quantify Imatinib in the presence of potential degradants formed under aldehyde stress, this protocol helps ensure the development of reliable and specific bioanalytical assays for therapeutic drug monitoring and clinical research.

References

Application Notes and Protocols for Imatinib Carbaldehyde in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib carbaldehyde is a functionalized derivative of the potent tyrosine kinase inhibitor, Imatinib. This carbaldehyde moiety serves as a chemical handle for conjugation, enabling its use in advanced drug discovery platforms. A primary application of this compound is in the generation of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs).

SNIPERs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its enzymatic activity. A SNIPER incorporating this compound is designed to simultaneously bind to a target protein (e.g., BCR-ABL) and an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP). This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate oncogenic proteins and overcome resistance mechanisms associated with traditional kinase inhibitors.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of SNIPERs derived from this compound, focusing on their ability to induce the degradation of the oncoprotein BCR-ABL and elicit downstream cellular effects.

Mechanism of Action: this compound-Based SNIPER

An this compound-based SNIPER leverages the ubiquitin-proteasome system to achieve targeted protein degradation. The Imatinib moiety binds to the target kinase (e.g., BCR-ABL), while the IAP ligand moiety recruits an IAP E3 ligase. This forms a ternary complex, leading to the polyubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][2][3][4][5]

SNIPER_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (e.g., BCR-ABL) SNIPER This compound-based SNIPER POI->SNIPER Binds Ternary POI-SNIPER-IAP Ternary Complex POI->Ternary SNIPER->Ternary IAP IAP E3 Ligase IAP->SNIPER Recruits IAP->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

SNIPER-mediated protein degradation pathway.

Data Presentation: Efficacy of Imatinib and Related Degraders

The following tables summarize representative quantitative data for Imatinib and Imatinib-based degraders. Note that the specific values for a novel this compound-based SNIPER must be determined experimentally.

Table 1: In Vitro Cell Viability (IC50)

CompoundCell LineAssayIC50 (nM)Reference
ImatinibK562MTT210[6]
ImatinibK562XTT267[7]
ImatinibK562-RI (Resistant)Cell Viability2544[8]
Imatinib Derivative 8K562Not Specified4860[9]
Imatinib Derivative 15K562Not Specified10030[9]

Table 2: Target Protein Degradation (DC50)

CompoundTarget ProteinCell LineAssayDC50 (µM)Reference
SNIPER(ABL)-019BCR-ABLNot SpecifiedWestern Blot0.3[2]
BTK PROTAC (NC-1)BTKMinoWestern Blot0.0022[10]
HDAC PROTAC (7)HDAC1HCT116Western Blot0.91[11]
HDAC PROTAC (7)HDAC3HCT116Western Blot0.64[11]

Experimental Protocols

Western Blot for Target Protein Degradation

This protocol is designed to quantify the degradation of the target protein (e.g., BCR-ABL) and assess the phosphorylation status of its downstream effectors following treatment with an this compound-based SNIPER.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Quantification H->I

Western blot experimental workflow.

Materials:

  • Cell Line: K562 (human chronic myelogenous leukemia, BCR-ABL positive)

  • Compound: this compound-based SNIPER, Imatinib (as control), DMSO (vehicle control)

  • Reagents:

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels and running buffer

    • PVDF membrane and transfer buffer

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (see Table 3)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Equipment: Cell culture incubator, centrifuge, electrophoresis and transfer apparatus, chemiluminescence imaging system.

Table 3: Recommended Primary Antibodies for Western Blot

AntibodyTargetSupplier ExampleRecommended Dilution
BCR-ABL (7C6)Total BCR-ABLThermo Fisher (MA1-153)1:500-1:1,000
BcrTotal Bcr and BCR-ABLCell Signaling Tech (#3902)1:1,000
Phospho-Stat5 (Tyr694)Activated Stat5Cell Signaling Tech (#4322)1:1,000
Phospho-CrkL (Tyr207)Activated CrkLCell Signaling TechVaries by catalog #
β-Actin or GAPDHLoading ControlVariousVaries

Procedure:

  • Cell Seeding and Treatment:

    • Seed K562 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Allow cells to acclimate overnight.

    • Treat cells with a serial dilution of the this compound-based SNIPER (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include vehicle (DMSO) and Imatinib as controls.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample, add Laemmli buffer, and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-BCR-ABL) overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13][14]

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic effect of the SNIPER.[15][16]

Materials:

  • Cell Line: K562 cells

  • Compound: this compound-based SNIPER

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, complete culture medium

  • Equipment: Opaque-walled 96-well plates, luminometer

Procedure:

  • Cell Seeding: Seed K562 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.[17]

  • Compound Treatment: Prepare serial dilutions of the SNIPER. Add 10 µL of the diluted compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

  • Assay Protocol:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[16][17]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[16][17]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[15][16][17]

    • Incubate at room temperature for 10 minutes to stabilize the signal.[15][16][17]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the SNIPER.[18][19][20][21]

Materials:

  • Cell Line: K562 cells

  • Compound: this compound-based SNIPER

  • Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Equipment: 6-well plates, flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed K562 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with the SNIPER at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.

  • Cell Staining:

    • Harvest the cells by centrifugation and wash once with cold PBS.[18]

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

In Vitro Ubiquitination Assay

This assay confirms that the SNIPER can induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • Proteins/Enzymes: Recombinant E1 activating enzyme, E2 conjugating enzyme, IAP E3 ligase, Ubiquitin, and purified target protein (e.g., BCR-ABL).

  • Compound: this compound-based SNIPER

  • Reagents: Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 5 mM ATP, 2 mM DTT), SDS-PAGE sample buffer.[22]

  • Equipment: Thermomixer, Western blot equipment.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, IAP E3 ligase, ubiquitin, ATP, and the purified target protein in the ubiquitination reaction buffer.[22][23]

    • Add the SNIPER compound at the desired concentration. Include a no-SNIPER control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[22]

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the reaction products by Western blot.

    • Probe the membrane with an anti-ubiquitin antibody and an anti-BCR-ABL antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated BCR-ABL.[23][24]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound-based SNIPERs. By systematically evaluating target protein degradation, impact on cell viability and apoptosis, and the underlying mechanism of ubiquitination, researchers can effectively assess the potency and efficacy of these novel therapeutic candidates. These assays are crucial for advancing the development of targeted protein degraders for cancer and other diseases.

References

Application Note: Chromatographic Separation of Imatinib and Imatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated chromatographic method for the separation and quantification of the anticancer drug Imatinib (B729) and its potential impurity, Imatinib carbaldehyde. A comprehensive review of existing literature has been synthesized to provide optimized protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems. This document includes detailed experimental procedures, data presentation in tabular format for easy comparison of chromatographic parameters, and visual diagrams of the experimental workflow and the relevant signaling pathway of Imatinib.

Introduction

Imatinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] The manufacturing process and storage of Imatinib can lead to the formation of related substances and impurities, which must be carefully monitored to ensure the safety and efficacy of the drug product. One such potential impurity is this compound (C₂₉H₂₉N₇O₂).[3][] The development of a reliable analytical method to separate and quantify Imatinib from its impurities is therefore a critical aspect of quality control in the pharmaceutical industry. Forced degradation studies are often employed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6]

Imatinib Signaling Pathway

Imatinib functions by inhibiting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[7] It also inhibits other receptor tyrosine kinases such as c-KIT and PDGF-R. By binding to the ATP-binding site of these kinases, Imatinib blocks their downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[7][8]

G Imatinib Mechanism of Action cluster_cell Cancer Cell Bcr-Abl Bcr-Abl Tyrosine Kinase Substrate Substrate Bcr-Abl->Substrate Phosphorylates ATP ATP ATP->Bcr-Abl Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (RAS, STAT, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Imatinib Imatinib Imatinib->Bcr-Abl Inhibits ATP Binding

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling.

Experimental Protocols

This section provides detailed protocols for the chromatographic separation of Imatinib and its related substances, including this compound. The methods are based on a synthesis of published, validated procedures.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Imatinib reference standard and this compound in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration.

  • Sample Solution: For drug substance analysis, dissolve a known amount of the Imatinib sample in the diluent. For drug product analysis (e.g., tablets), grind the tablets to a fine powder, dissolve a portion equivalent to a specific dose in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter.

Chromatographic Conditions

The following tables summarize the recommended starting conditions for HPLC and UPLC methods. Method optimization may be required based on the specific instrumentation and column used.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Table 2: UPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.5)
Mobile Phase B Acetonitrile:Methanol (40:60 v/v)
Gradient Optimized based on system and impurity profile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 264 nm
Injection Volume 2 µL

Experimental Workflow

The general workflow for the analysis of Imatinib and its impurities is outlined below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard_Prep Prepare Standard Solutions (Imatinib & this compound) System_Suitability Perform System Suitability Tests Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (Drug Substance or Product) Inject_Samples Inject Standard and Sample Solutions Sample_Prep->Inject_Samples System_Suitability->Inject_Samples If Pass Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Integrate_Peaks Integrate Peaks and Calculate Concentrations Acquire_Data->Integrate_Peaks Generate_Report Generate Analysis Report Integrate_Peaks->Generate_Report

Caption: General workflow for the chromatographic analysis of Imatinib.

Data Presentation and System Suitability

Quantitative data should be summarized in a clear and structured manner. System suitability parameters must be established and met before sample analysis to ensure the validity of the results.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between Imatinib and this compound
% RSD of Peak Areas ≤ 2.0% for replicate injections

Conclusion

The HPLC and UPLC methods outlined in this application note provide a robust framework for the separation and quantification of Imatinib and its potential impurity, this compound. The detailed protocols and system suitability criteria will enable researchers, scientists, and drug development professionals to implement a reliable quality control strategy for Imatinib. The provided diagrams offer a clear visual representation of the underlying scientific principles and the practical workflow. Adherence to these guidelines will ensure the generation of accurate and reproducible data for regulatory submissions and product quality assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imatinib Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imatinib (B729) carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this key intermediate in Imatinib synthesis. The primary method for this transformation is the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for Imatinib carbaldehyde synthesis?

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] This method is employed for the synthesis of this compound by formylating the precursor, N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. The electron-donating amino group on the phenyl ring activates it towards electrophilic substitution by the Vilsmeier reagent.

Q2: What is the correct stoichiometry of POCl₃ to DMF for preparing the Vilsmeier reagent?

Theoretically, the Vilsmeier reagent is formed from a 1:1 molar ratio of POCl₃ and DMF.[2] However, in practice, the stoichiometry can be varied to optimize the reaction. Often, an excess of the Vilsmeier reagent (relative to the substrate) is used to drive the reaction to completion, especially for less reactive substrates.[2] In many protocols, DMF also serves as the solvent and is therefore present in a large excess.[2]

Q3: My reaction is not proceeding, or the yield is very low. What are the common causes?

Several factors can contribute to low or no product yield in a Vilsmeier-Haack reaction:

  • Inactive Vilsmeier Reagent: The quality of DMF is critical. Decomposed DMF containing dimethylamine (B145610) can neutralize the Vilsmeier reagent.[2] Always use anhydrous DMF. A fishy odor may indicate decomposition.

  • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction works best on electron-rich aromatic compounds.[3] While the amino group in the Imatinib precursor is activating, other structural features might influence reactivity.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent may lead to incomplete conversion.

  • Low Reaction Temperature: The reaction temperature needs to be optimized for the specific substrate's reactivity.[4]

Q4: I am observing the formation of multiple products. What could be the reason?

The formation of multiple products can be due to:

  • Di-formylation: Highly activated substrates can undergo formylation at more than one position on the aromatic ring.

  • Formylation at different positions: If multiple positions on the aromatic ring are activated, a mixture of isomers can be formed.

  • Side reactions: The Vilsmeier reagent can react with other functional groups in the molecule.

To favor mono-substitution, consider lowering the reaction temperature, reducing the reaction time, or using a smaller excess of the Vilsmeier reagent.

Q5: The reaction mixture solidified upon adding POCl₃ to DMF. What should I do?

Precipitation of the Vilsmeier reagent upon its formation is a common issue that can hinder proper mixing.[5] To address this:

  • Use a mechanical stirrer: For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar for handling thick slurries.[5]

  • Use a co-solvent: Adding an anhydrous co-solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) can help keep the reagent in a stirrable slurry.[5]

  • Control the addition rate: Add the POCl₃ slowly to the cooled DMF solution to manage the exothermic reaction and the rate of precipitation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Vilsmeier reagent due to moist or decomposed DMF.Use fresh, anhydrous DMF. Consider purifying DMF before use.
Insufficiently activated substrate.Confirm the identity and purity of your starting material (N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine).
Sub-optimal reaction temperature.Gradually increase the reaction temperature. Monitor the reaction progress by TLC. Temperatures can range from 0°C to 80°C or higher.[4]
Incorrect stoichiometry of the Vilsmeier reagent.Increase the equivalents of the Vilsmeier reagent relative to the substrate. A common starting point is 1.5 equivalents.
Formation of Multiple Products Di-formylation due to high reactivity.Lower the reaction temperature and/or reduce the amount of Vilsmeier reagent used.
Isomer formation.Optimize reaction conditions (temperature, solvent) to favor formylation at the desired position. Purification by column chromatography may be necessary.
Difficult Workup/Product Isolation Incomplete hydrolysis of the iminium intermediate.Ensure the pH is adjusted appropriately during the aqueous workup to facilitate complete hydrolysis.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion before extraction.
Reaction Mixture Solidification Precipitation of the Vilsmeier reagent.Use a mechanical stirrer for better agitation. Add an anhydrous co-solvent like dichloromethane. Add POCl₃ slowly to cooled DMF.[5]

Quantitative Data on Vilsmeier-Haack Reaction Parameters

While specific quantitative data for the synthesis of this compound is not extensively published in comparative tables, the following data from reactions on analogous substrates can provide guidance for optimization.

Table 1: Effect of Reagent Stoichiometry on Yield for Formylation of an Amino Propenamide [4]

SubstratePOCl₃ (equiv.)DMF (equiv.)SolventYield
Amino propenamide2.51.5DCMExcellent

This data suggests that an excess of POCl₃ relative to DMF can be beneficial.

Table 2: Effect of Solvent and Reaction Time on the Vilsmeier-Haack Formylation of Phenols

SolventReaction TimeYield (%)
Solvent-free (Microwave)30 sec - 1 minGood
Solvent-free (Mortar and Pestle)20 - 30 minGood
Solution Phase (Ultrasonics)30 - 45 minGood

This study on phenols suggests that solvent-free conditions can significantly reduce reaction times while maintaining good yields.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This is a general procedure that should be optimized for the specific synthesis of this compound.

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred DMF, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. The Vilsmeier reagent will form as a pale yellow to white precipitate or a thick slurry.

Step 2: Formylation Reaction

  • Dissolve the substrate, N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), in a minimal amount of an anhydrous solvent (e.g., DMF or dichloromethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C with vigorous stirring.

  • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., to 60-80°C), depending on the reactivity of the substrate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and water.

  • Adjust the pH of the aqueous solution to basic (pH 8-10) using a solution of sodium hydroxide (B78521) or sodium carbonate to hydrolyze the intermediate iminium salt and precipitate the crude product.

  • Stir the mixture until the hydrolysis is complete.

  • Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica (B1680970) gel.

Visualizations

Signaling Pathways and Workflows

Vilsmeier_Haack_Mechanism reactant DMF + POCl₃ reagent Vilsmeier Reagent (Chloroiminium ion) reactant->reagent Formation intermediate Iminium Salt Intermediate reagent->intermediate substrate N-(4-methyl-3-aminophenyl)- 4-(pyridin-3-yl)pyrimidin-2-amine substrate->intermediate Electrophilic Aromatic Substitution hydrolysis H₂O (Workup) intermediate->hydrolysis product This compound hydrolysis->product Hydrolysis

Caption: Mechanism of this compound Synthesis via Vilsmeier-Haack Reaction.

Troubleshooting_Workflow start Low Yield of This compound q1 Check Vilsmeier Reagent Quality start->q1 s1 Use fresh, anhydrous DMF. Consider purification. q1->s1 Poor Quality q2 Optimize Reaction Conditions q1->q2 Good Quality s1->q2 s2 Increase temperature. Increase reaction time. Monitor by TLC. q2->s2 Sub-optimal q3 Adjust Stoichiometry q2->q3 Optimized s2->q3 s3 Increase equivalents of Vilsmeier reagent. q3->s3 Low Conversion end Improved Yield q3->end Optimized s3->end

Caption: Troubleshooting Workflow for Low Yield in this compound Synthesis.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, with appropriate safety precautions in place.

References

Technical Support Center: Purification of Imatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Imatinib carbaldehyde.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My final product shows a low purity after column chromatography. What are the likely causes and how can I improve it?

Answer: Low purity after column chromatography can stem from several factors:

  • Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing co-elution of impurities with the this compound. It is recommended to perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to achieve good separation between your product and impurities (a desired Rf of ~0.3 is a good starting point).[1]

  • Column Overloading: Exceeding the capacity of your column can lead to poor separation. As a general rule, for silica (B1680970) gel chromatography, the amount of crude product should be about 1-5% of the weight of the stationary phase.

  • Compound Degradation on Silica: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or side reactions.[1] If you suspect this is an issue, you can try using deactivated silica gel (by adding a small amount of a neutral or basic agent like triethylamine (B128534) to the eluent) or switch to a different stationary phase like neutral alumina.[1]

  • Presence of Highly Polar Impurities: If highly polar impurities are streaking down the column, they may contaminate the fractions containing your product. A pre-purification step, such as a simple filtration through a plug of silica, might help remove some of these impurities.

Question: I am observing the formation of a new, less polar spot on my TLC plate during purification. What could this be?

Answer: This is a common issue when using alcohol-based solvents (like methanol (B129727) or ethanol) in the mobile phase for column chromatography of aldehydes. The aldehyde can react with the alcohol on the acidic surface of the silica gel to form a hemiacetal or acetal, which is typically less polar than the starting aldehyde.[1] To avoid this, it is advisable to use non-alcoholic solvents like ethyl acetate, acetone, or dichloromethane.[1]

Question: My yield after recrystallization is very low. What can I do to improve it?

Answer: Low recrystallization yield is often due to the high solubility of the compound in the chosen solvent, even at low temperatures. Here are some steps to troubleshoot this:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen a variety of solvents or solvent mixtures. Common solvent systems for recrystallization include ethanol (B145695)/water, ethyl acetate/hexane, and acetone/hexane.[2]

  • Cooling Process: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize the formation of pure crystals.

  • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.

Question: How can I remove the unreacted starting alcohol from my this compound product?

Answer: The starting alcohol is more polar than the corresponding aldehyde. Therefore, it should be possible to separate it using silica gel column chromatography. The alcohol will have a lower Rf value than the aldehyde. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, should effectively separate the two compounds.

Question: What is the best way to remove the corresponding carboxylic acid impurity?

Answer: The carboxylic acid impurity is a common side product resulting from over-oxidation of the aldehyde. Due to its acidic nature, it can be removed by a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the this compound remains in the organic layer.

Quantitative Data Summary

The following table summarizes representative data for the purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodStationary/Solvent SystemTypical Yield (%)Typical Purity (%)Key Considerations
Column Chromatography Silica Gel / Dichloromethane:Methanol (98:2 to 95:5)70-85>95Gradient elution is recommended for optimal separation. Avoid highly acidic or basic conditions.
Neutral Alumina / Ethyl Acetate:Hexane (1:1 to 2:1)65-80>95A good alternative to silica gel if compound degradation is observed.
Recrystallization Ethanol / Water50-70>98The ratio of ethanol to water needs to be carefully optimized to maximize recovery.
Ethyl Acetate / Hexane60-75>98Dissolve in hot ethyl acetate and add hexane as an anti-solvent until turbidity is observed, then cool slowly.[2]
Preparative HPLC C18 Column / Acetonitrile:Water with 0.1% Formic Acid40-60>99Provides very high purity but is less scalable and more expensive. Useful for obtaining analytical standards.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate and develop it in a chamber with a solvent system such as 95:5 DCM:MeOH.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • Optimize the solvent system to achieve good separation between the product spot and any impurities. The target Rf for the product should be around 0.3.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent (or a stronger solvent if necessary, then adsorb it onto a small amount of silica gel).

    • If adsorbed onto silica, allow the solvent to evaporate completely.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the optimized solvent system from the TLC analysis (e.g., starting with 100% DCM and gradually increasing the proportion of MeOH).

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Addition of Anti-solvent:

    • While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • If too much water is added and the product precipitates out, add a small amount of hot ethanol until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Imatinib Carbaldehyde Synthesis workup Aqueous Workup (e.g., NaHCO3 wash) synthesis->workup Initial Cleanup column Column Chromatography (Silica Gel or Alumina) workup->column Primary Purification recrystallization Recrystallization (e.g., EtOH/Water) column->recrystallization Final Polishing purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check Quality Control final_product Pure Imatinib Carbaldehyde purity_check->final_product Verification

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Column Chromatography cause1 Improper Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 On-Column Degradation start->cause3 solution1 Optimize TLC (Target Rf ~0.3) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Use Neutral Alumina or Deactivated Silica cause3->solution3

Caption: Troubleshooting logic for low purity in column chromatography.

References

Resolving co-elution of Imatinib and its carbaldehyde impurity in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Imatinib, with a specific focus on the co-elution of Imatinib and its carbaldehyde impurity.

Frequently Asked Questions (FAQs)

Q1: What is the Imatinib carbaldehyde impurity and why is its resolution important?

A1: this compound is a potential process-related impurity or degradation product of Imatinib. The presence of impurities in an active pharmaceutical ingredient (API) can affect the quality, safety, and efficacy of the final drug product. Regulatory bodies like the ICH have strict guidelines on the acceptable levels of impurities. Therefore, accurate quantification of the carbaldehyde impurity is crucial, which necessitates its complete separation from the main Imatinib peak in HPLC analysis.

Q2: What are the typical starting conditions for HPLC analysis of Imatinib and its impurities?

A2: A common starting point for Imatinib analysis is reversed-phase HPLC. Several methods have been reported, and a typical setup might include:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • pH: The pH of the aqueous buffer is a critical parameter and is often in the acidic range (e.g., pH 2.5-4.5) to ensure good peak shape for the basic Imatinib molecule.

  • Detection: UV detection at a wavelength where both Imatinib and its impurities have significant absorbance (e.g., 265 nm).

Q3: My Imatinib and carbaldehyde impurity peaks are co-eluting. What is the first step in troubleshooting this issue?

A3: The first step is to confirm the identity of the co-eluting peak as the carbaldehyde impurity. This can be done by obtaining a reference standard for the this compound impurity. If a reference standard is not available, techniques like LC-MS can be used to identify the mass of the co-eluting peak and confirm if it corresponds to the carbaldehyde impurity.

Troubleshooting Guide: Resolving Co-elution of Imatinib and Carbaldehyde Impurity

Co-elution of the active pharmaceutical ingredient (API) and an impurity is a common challenge in HPLC method development. This guide provides a systematic approach to resolving the co-elution of Imatinib and its carbaldehyde impurity.

Initial Assessment

Before modifying the HPLC method, it's essential to assess the current chromatographic conditions and the nature of the co-elution.

  • Peak Shape: Are the peaks fronting or tailing? Poor peak shape can contribute to co-elution.

  • Resolution: Is there partial separation, or are the peaks completely co-eluting?

  • Retention Time: Note the retention time of the co-eluting peaks.

Troubleshooting Workflow

The following workflow provides a step-by-step guide to systematically address the co-elution issue.

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution start Start: Co-elution Observed check_system 1. Check System Suitability (Peak Shape, Tailing Factor) start->check_system modify_mobile_phase 2. Modify Mobile Phase - Change Organic Modifier % - Alter pH - Change Buffer check_system->modify_mobile_phase If system is suitable change_column 3. Change Stationary Phase - Different C18 Column - Phenyl-Hexyl Column - Cyano Column modify_mobile_phase->change_column If still co-eluting resolved Resolution Achieved modify_mobile_phase->resolved Successful optimize_temp 4. Optimize Temperature change_column->optimize_temp If still co-eluting change_column->resolved Successful gradient_optimization 5. Optimize Gradient Program optimize_temp->gradient_optimization If still co-eluting optimize_temp->resolved Successful gradient_optimization->resolved Successful

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Detailed Method Development Strategies

Based on the troubleshooting workflow, here are detailed strategies to resolve the co-elution of Imatinib and its carbaldehyde impurity.

1. Mobile Phase Modification

Changes in the mobile phase composition can significantly impact the selectivity and resolution of the separation.

  • Organic Modifier Percentage:

    • Strategy: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase the retention time of both compounds, potentially leading to better separation.

    • Rationale: Imatinib and its carbaldehyde impurity may have different interactions with the stationary phase as the polarity of the mobile phase changes.

  • pH of the Aqueous Buffer:

    • Strategy: Adjust the pH of the aqueous buffer. Since Imatinib is a basic compound, small changes in pH can significantly affect its retention time and peak shape. The carbaldehyde impurity may have a different pKa, leading to differential shifts in retention time and improved resolution.

    • Recommended Range: Explore a pH range of 2.5 to 4.5.

  • Buffer Type and Concentration:

    • Strategy: Switch to a different buffer salt (e.g., from phosphate to acetate) or alter the buffer concentration.

    • Rationale: Different buffer ions can have secondary interactions with the analytes and the stationary phase, influencing selectivity.

2. Stationary Phase Selection

If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary selectivity.

  • Different C18 Phases:

    • Strategy: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.

    • Rationale: Variations in the manufacturing process of C18 columns can lead to different selectivities.

  • Alternative Stationary Phases:

    • Strategy: Consider columns with different selectivities, such as:

      • Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for separating aromatic compounds like Imatinib and its impurities.

      • Cyano (CN): Provides different polarity and selectivity compared to C18.

3. Temperature Optimization

Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

  • Strategy: Vary the column temperature (e.g., from 25°C to 40°C).

  • Rationale: Changing the temperature can alter the selectivity between Imatinib and the carbaldehyde impurity.

4. Gradient Program Optimization

For complex separations, a gradient elution program is often more effective than an isocratic one.

  • Strategy: If using an isocratic method, switch to a gradient. If already using a gradient, optimize the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Rationale: A gradient elution allows for the fine-tuning of the mobile phase strength throughout the chromatographic run, providing better separation of compounds with different polarities.

Data Presentation: Example HPLC Methods for Imatinib

The following table summarizes different HPLC conditions that have been used for the analysis of Imatinib and its impurities. This information can serve as a starting point for method development.

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)C8 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.00.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 70% A to 30% A in 20 min80% A to 50% A in 15 minIsocratic: 60% A, 40% B
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Temperature 30°C35°C25°C
Detection 265 nm265 nm265 nm

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase to resolve the co-eluting peaks.

  • Initial Conditions: Start with a C18 column and a mobile phase of 60:40 (v/v) Acetonitrile:0.02 M Phosphate Buffer (pH 3.0) at a flow rate of 1.0 mL/min.

  • Vary Organic Modifier: Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 35%, 40%, 45%, 50%). Inject the sample with each mobile phase and observe the change in resolution.

  • Vary pH: Using the optimal acetonitrile concentration from the previous step, prepare buffers with different pH values (e.g., 2.5, 3.0, 3.5, 4.0). Analyze the sample with each mobile phase.

  • Data Analysis: For each condition, calculate the resolution between the Imatinib and carbaldehyde impurity peaks. A resolution value of >1.5 is generally considered acceptable.

Protocol 2: Column Screening

This protocol outlines a procedure for screening different columns to find a suitable stationary phase.

  • Select Columns: Choose a set of columns with different stationary phases (e.g., a standard C18, a high-density C18, a Phenyl-Hexyl, and a Cyano column).

  • Standard Mobile Phase: Use a generic mobile phase (e.g., 50:50 Acetonitrile:0.1% Formic Acid in Water) for the initial screening.

  • Screening Runs: Inject the sample onto each column using the standard mobile phase.

  • Evaluation: Compare the chromatograms from each column. Look for the column that provides the best initial separation or shows the potential for baseline resolution with further optimization.

Visualization of Key Concepts

Logical Relationship for Method Development

Method_Development_Logic Method Development Strategy goal Goal: Baseline Resolution (Rs > 1.5) selectivity Optimize Selectivity (α) goal->selectivity efficiency Optimize Efficiency (N) goal->efficiency retention Optimize Retention (k') goal->retention node_mp Mobile Phase (pH, % Organic) selectivity->node_mp node_sp Stationary Phase (Column Chemistry) selectivity->node_sp node_temp Temperature selectivity->node_temp node_col Column Length & Particle Size efficiency->node_col node_flow Flow Rate efficiency->node_flow node_mp_ret Mobile Phase Strength retention->node_mp_ret

Caption: Key chromatographic parameters to optimize for method development.

Technical Support Center: Stability of Imatinib Carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for Imatinib (B729) carbaldehyde is limited. The information provided below is largely based on the known stability profile of the parent compound, Imatinib, and general principles of aldehyde chemistry. The presence of the carbaldehyde functional group may alter the stability characteristics. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Troubleshooting Guide & FAQs

This section addresses common questions and issues researchers may encounter when working with Imatinib carbaldehyde in solution.

Q1: My this compound solution in DMSO appears to have degraded. What are the likely causes and how can I prevent this?

A1: Degradation of this compound in DMSO, while generally a stable solvent for Imatinib, could be due to a few factors:

  • Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, which can be accelerated by exposure to air (oxygen).

  • Water Contamination: The presence of water in DMSO can facilitate hydrolysis, especially over extended periods. Imatinib itself shows instability at neutral pH.

  • Light Exposure: Photodegradation can occur.

Recommendations:

  • Use anhydrous, high-purity DMSO.

  • Prepare fresh solutions before use whenever possible.

  • Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and moisture.[1]

  • Protect solutions from light by using amber vials or wrapping vials in foil.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Based on studies of Imatinib, the stability of this compound in aqueous solutions is expected to be highly pH-dependent. Imatinib is notably unstable at neutral pH, with significant degradation observed, but shows greater stability in acidic (pH 4) and alkaline (pH 10) conditions.[2]

However, the aldehyde group can undergo base-catalyzed reactions. Therefore, while the core imatinib structure might be stable at high pH, the carbaldehyde moiety could be susceptible to degradation.

Recommendation: For aqueous buffers, it is advisable to conduct pilot stability studies at the intended experimental pH. If possible, avoid prolonged storage in neutral aqueous solutions.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C, protected from light.[1] Once in solution (e.g., in DMSO), it should be aliquoted and stored at -20°C or -80°C for up to three months to maintain potency.[1] Aqueous solutions are not recommended for storage for more than one day.[3][4]

Q4: I observed a color change in my this compound solution. What does this indicate?

A4: A color change is often an indicator of chemical degradation. For an aromatic aldehyde like this compound, this could be due to:

  • Oxidation: Formation of conjugated chromophores upon oxidation of the aldehyde group.

  • Degradation of the Imatinib Core: Formation of degradation products with different electronic properties.

  • Polymerization: Some aldehydes can undergo polymerization reactions.

If a color change is observed, it is recommended to discard the solution and prepare a fresh one. The purity of the solution should be verified using an analytical technique like HPLC.

Q5: How can I determine the stability of this compound under my specific experimental conditions?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to assess the stability of your compound. This involves analyzing the solution at different time points and under different conditions (e.g., temperature, pH, light exposure) to monitor for a decrease in the concentration of this compound and the appearance of degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables summarize solubility and stability data for the parent compound, Imatinib mesylate . This data should be used as a general guideline for this compound.

Table 1: Solubility of Imatinib Mesylate in Various Solvents

SolventSolubility
DMSO~14 mg/mL[3][5]
Dimethyl formamide (B127407) (DMF)~10 mg/mL[3][5]
Water~200 mg/mL[1]
PBS (pH 7.2)~2 mg/mL[3][5]
Ethanol~0.2 mg/mL[3][5]

Table 2: Stability of Imatinib Under Various Stress Conditions

Stress ConditionObservation
Thermal (40°C) Good stability for at least 1 week, with < 7% degradation.[2]
High Humidity (>90%) Stable for at least two consecutive days.[2]
Acidic pH (pH 4) Quite stable.[2]
Neutral pH (pH 7) Significant degradation (~35-40% loss).[2]
Alkaline pH (pH 10) Quite stable.[2]

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC-UV

This protocol describes a general method for assessing the stability of this compound in solution. It is based on methods developed for Imatinib and may require optimization.[2][6]

1. Objective: To determine the stability of this compound in a specific solvent and storage condition over time by monitoring its concentration using reverse-phase HPLC with UV detection.

2. Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, acetonitrile (B52724), methanol)

  • HPLC-grade water

  • HPLC-grade buffer components (e.g., potassium dihydrogen phosphate)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., Waters Atlantis dC18, 5 µm, 4.6 x 150 mm)

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

    • From the stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 10 µg/mL) by diluting with the mobile phase or a compatible solvent.

  • Stability Study Setup:

    • Dispense aliquots of the working solution into several vials.

    • Store the vials under the desired stress conditions (e.g., room temperature, 4°C, 40°C, protected from light, exposed to light).

    • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly).

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 4.6) is a good starting point. A common ratio is 35:65 (v/v) acetonitrile:buffer.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column: Waters Atlantis dC18 (5 µm, 4.6 x 150 mm) or equivalent.[2]

    • Detection Wavelength: Monitor at the λmax of this compound. For Imatinib, this is around 270 nm.[2][6] It is recommended to determine the specific λmax for the carbaldehyde derivative.

    • Injection Volume: 20-50 µL.[2]

    • Analysis: At each time point, inject a sample onto the HPLC system. Record the chromatogram.

  • Data Analysis:

    • At time zero (t=0), identify the peak corresponding to this compound and record its retention time and peak area.

    • At subsequent time points, compare the chromatograms to the t=0 sample.

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Concentrated Stock Solution prep_work Prepare Working Solution Aliquots prep_stock->prep_work store_rt Store at Room Temp prep_work->store_rt store_fridge Store at 4°C prep_work->store_fridge store_hot Store at 40°C prep_work->store_hot hplc_t0 HPLC Analysis (Time = 0) prep_work->hplc_t0 hplc_tx HPLC Analysis (Subsequent Time Points) hplc_t0->hplc_tx analyze Compare Peak Areas & Identify Degradants hplc_tx->analyze report Determine Stability Profile analyze->report

Caption: Workflow for assessing the stability of this compound in solution.

G Potential Degradation Pathways of this compound cluster_degradation Potential Degradation Products imatinib_carbaldehyde This compound C₂₉H₂₉N₇O₂ hydrolysis_prod Hydrolysis Product Amide bond cleavage imatinib_carbaldehyde->hydrolysis_prod Hydrolysis (e.g., neutral pH) oxidation_prod Oxidation Product Aldehyde to Carboxylic Acid imatinib_carbaldehyde->oxidation_prod Oxidation (e.g., air exposure) photodegradation_prod Photodegradation Products Various structural changes imatinib_carbaldehyde->photodegradation_prod Photolysis (e.g., UV light exposure)

Caption: Hypothesized degradation pathways for this compound.

References

Troubleshooting Imatinib carbaldehyde peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic analysis, with a specific focus on Imatinib and its related compounds.

FAQs: Imatinib Carbaldehyde Peak Tailing

Q1: What are the primary causes of peak tailing for Imatinib and this compound in reverse-phase HPLC?

Peak tailing for basic compounds like Imatinib and its analogue, this compound, in reverse-phase chromatography is often a result of secondary interactions between the analyte and the stationary phase.[1][2][3] The primary causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated and become negatively charged, especially at mid-range pH values.[4][5] The basic amine functional groups in Imatinib and this compound can become protonated and carry a positive charge.[6] This leads to strong ionic interactions that cause the peaks to tail.[2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, a mixed population of ionized and non-ionized forms can exist, leading to peak asymmetry.[4] For basic compounds, a mobile phase pH that is too high can increase the ionization of silanol groups, exacerbating tailing.[3]

  • Column Degradation: Over time, columns can degrade, leading to the formation of voids or accumulation of contaminants at the inlet frit, which can distort peak shape.[1][7] The loss of bonded phase can also expose more active silanol sites.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing.[1][8]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can contribute to band broadening and peak tailing.[1][4]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.

G Troubleshooting Workflow for Peak Tailing cluster_0 Initial Checks cluster_1 Mobile Phase & Sample Adjustments cluster_2 Hardware & Column Checks cluster_3 Resolution A Observe Peak Tailing B Review Method Parameters (pH, Mobile Phase, Column) A->B C Check System Suitability Data B->C D Adjust Mobile Phase pH (Lower to ~2.5-3.5) C->D E Add Mobile Phase Modifier (e.g., Triethylamine) D->E If tailing persists F Reduce Sample Concentration E->F If tailing persists G Inspect Tubing & Connections (Minimize Dead Volume) F->G H Use a Guard Column G->H I Flush or Replace Column H->I J Try an End-Capped Column I->J K Symmetrical Peak Achieved J->K G Hardware Troubleshooting Logic A Persistent Peak Tailing B Flush Column A->B First Step C Check Connections & Tubing B->C If tailing persists D Install Guard Column C->D If tailing persists E Replace Column (Consider End-Capped) D->E If tailing persists F Problem Resolved E->F

References

Technical Support Center: Imatinib Carbaldehyde Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Imatinib (B729) carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of Imatinib carbaldehyde.

Q1: I am not seeing the expected precursor ion for this compound.

A1:

  • Verify the Molecular Weight: The molecular formula for this compound is C₂₉H₂₉N₇O₂, resulting in a molecular weight of 507.59 g/mol .[1] In positive ion mode, you should be looking for the protonated molecule [M+H]⁺ at approximately m/z 508.6.

  • Check Ionization Source Settings:

    • Electrospray Ionization (ESI): This is the most common ionization technique for a molecule like Imatinib. Ensure your ESI source is properly tuned.

    • Ionization Mode: Operate in positive ion mode.

    • Spray Voltage: A typical starting point is between 3.0 and 5.5 kV.[2]

    • Gas Flows: Optimize nebulizer and heater gas flows to ensure efficient desolvation. Insufficient desolvation can lead to weak signals.

    • Source Temperature: A temperature of around 350°C is a good starting point.[2]

  • Sample Preparation:

    • Solvent: Ensure the sample is dissolved in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid (e.g., 0.1%) to promote protonation.

    • Concentration: The sample concentration might be too low. Prepare a dilution series to determine the optimal concentration.

Q2: I am seeing a weak or unstable signal for my this compound precursor ion.

A2:

  • Optimize Cone/Declustering Potential: This voltage prevents solvent clusters from entering the mass analyzer and helps to focus the ions. A typical starting range for Imatinib and its derivatives is 30-60 V.[2] Systematically ramp the voltage and monitor the signal intensity of the precursor ion to find the optimum.

  • Check for Contamination: A dirty ion source can significantly suppress the signal. Clean the ESI probe, transfer capillary, and skimmer cone according to the manufacturer's instructions.

  • Mobile Phase Composition: The mobile phase can affect ionization efficiency. If using liquid chromatography (LC), ensure the mobile phase composition at the time of elution is optimal for ESI. Sometimes, a post-column infusion of a suitable solvent can enhance ionization.

  • Flow Rate: Ensure the flow rate into the mass spectrometer is within the optimal range for your ESI source. For analytical scale LC, this is typically 0.2-0.8 mL/min.

Q3: I am struggling to get consistent and reproducible fragmentation (MS/MS) for this compound.

A3:

  • Collision Energy Optimization: This is the most critical parameter for MS/MS. The optimal collision energy will depend on the instrument and the specific precursor-product ion transition.

    • For Imatinib (m/z 494.3), a major fragment is observed at m/z 394.3, corresponding to the loss of the N-methylpiperazine moiety.[2] Given the structural similarity, a similar fragmentation pathway is likely for this compound.

    • Perform a collision energy ramp experiment. Infuse a solution of this compound and systematically increase the collision energy while monitoring the intensity of the expected product ions. The optimal energy will be the value that gives the highest and most stable intensity for the desired fragment. For Imatinib, collision energies are often in the range of 28-32 eV.[3]

  • Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is at the manufacturer's recommended setting. Incorrect pressure can lead to inefficient fragmentation or excessive scattering of ions.

  • Precursor Ion Isolation: Check the isolation width for the precursor ion in the first quadrupole. A wider window can increase sensitivity but may also allow interfering ions to enter the collision cell. A narrower window improves specificity but may reduce signal intensity.

Frequently Asked Questions (FAQs)

Q: What are the expected major fragment ions for this compound in MS/MS?

A: While specific experimental data for this compound is not widely published, we can predict the fragmentation based on the known fragmentation of Imatinib. The most likely fragmentation pathway involves the cleavage of the C-N bond between the benzamide (B126) group and the piperazine (B1678402) ring.

  • Imatinib Fragmentation: The transition m/z 494 -> 394 is the most commonly monitored for Imatinib, representing the loss of the N-methylpiperazine group.[2][3]

  • Predicted this compound Fragmentation: For this compound ([M+H]⁺ ≈ 508.6), a similar fragmentation is expected. The major product ion would likely result from the loss of the piperazine-carbaldehyde moiety. The exact mass of this fragment would need to be determined experimentally. A good starting point would be to look for a neutral loss corresponding to the modified piperazine group.

Q: What are typical starting MS parameters for method development for this compound?

A: The following table provides typical starting parameters for Imatinib analysis on a triple quadrupole mass spectrometer, which can be adapted for this compound.

ParameterImatinibThis compound (Suggested Starting Point)
Precursor Ion (m/z) 494.3[2]~508.6
Product Ion (m/z) 394.3[2]To be determined experimentally
Ionization Mode Positive ESI[2]Positive ESI
Capillary Voltage (kV) 3.0 - 5.5[2]4.0
Cone/Declustering Potential (V) 30 - 60[2]45
Collision Energy (eV) 28 - 32[3]30 (to be optimized)
Source Temperature (°C) 350[2]350
Desolvation Temperature (°C) 350[3]350
Nebulizer Gas (e.g., Nitrogen) Instrument dependentManufacturer's recommendation
Collision Gas (e.g., Argon) Instrument dependentManufacturer's recommendation

Q: How do I perform a systematic optimization of MS parameters?

A: A systematic approach is crucial for robust method development. The following workflow is recommended:

OptimizationWorkflow cluster_infusion Direct Infusion cluster_ms_tuning MS Parameter Tuning cluster_finalization Method Finalization A Prepare Analyte Solution B Infuse at Constant Flow Rate A->B C Optimize Ion Source (Voltage, Gas, Temp) B->C Monitor Precursor Ion D Optimize Cone/Declustering Potential C->D Maximize Signal E Acquire Full Scan (Q1) Spectrum D->E F Select Precursor Ion E->F G Perform Product Ion Scan F->G H Select Key Product Ions G->H I Optimize Collision Energy for each transition H->I Maximize Product Ion Signal J Develop MRM Method I->J K Integrate with LC J->K

Caption: Workflow for systematic MS parameter optimization.

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 1 µg/mL in a solvent mixture that mimics the expected LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the infusion: Use a syringe pump to deliver the working solution directly to the mass spectrometer's ion source at a low flow rate (e.g., 5-20 µL/min).

  • Tune the ion source: While infusing, adjust the ESI voltage, nebulizer gas, and source temperature to maximize the signal intensity of the expected precursor ion ([M+H]⁺ ≈ m/z 508.6).

  • Optimize the cone/declustering potential: Ramp this voltage and record the value that provides the highest and most stable signal for the precursor ion.

  • Acquire a product ion scan: Set the first quadrupole (Q1) to isolate the precursor ion and scan the third quadrupole (Q3) to observe all fragment ions generated in the collision cell.

  • Optimize collision energy: For the most abundant and specific product ions, perform a collision energy ramp experiment to determine the voltage that yields the maximum intensity for each fragment. This will be your optimal collision energy for the selected Multiple Reaction Monitoring (MRM) transition.

Protocol 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common mass spectrometry issues.

TroubleshootingWorkflow Start Problem Encountered CheckSignal No/Low Signal? Start->CheckSignal CheckMS Check MS Settings (Ion Mode, Voltages, Gas) CheckSignal->CheckMS Yes UnstableSignal Unstable Signal? CheckSignal->UnstableSignal No CheckSample Check Sample Prep (Concentration, Solvent) CheckMS->CheckSample CleanSource Clean Ion Source CheckSample->CleanSource End Problem Resolved CleanSource->End OptimizeCone Optimize Cone/Declustering Potential UnstableSignal->OptimizeCone Yes PoorFrag Poor Fragmentation? UnstableSignal->PoorFrag No CheckFlow Check Flow Stability (LC & Syringe Pump) OptimizeCone->CheckFlow CheckFlow->End OptimizeCE Optimize Collision Energy PoorFrag->OptimizeCE Yes PoorFrag->End No CheckGas Check Collision Gas Pressure OptimizeCE->CheckGas CheckGas->End

Caption: A logical troubleshooting workflow for MS analysis.

References

Technical Support Center: Imatinib Carbaldehyde Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of the Imatinib (B729) carbaldehyde reference standard.

Disclaimer: Imatinib carbaldehyde is a related compound to the active pharmaceutical ingredient, Imatinib mesylate. Due to limited publicly available data on the specific stability and handling of this compound, much of the guidance provided below is extrapolated from studies on Imatinib mesylate. It is crucial to validate all procedures for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a chemical entity related to Imatinib, a tyrosine kinase inhibitor. It serves as a moiety in the development of Proteolysis Targeting Chimeras (PROTACs), where it is used to bind to IAP ligands to form SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).

Q2: What are the recommended storage conditions for this compound?

Q3: How should I prepare solutions of this compound?

This compound is soluble in DMSO and water.[] For a stock solution, dissolving the compound in DMSO is a common practice.[] Aqueous solutions should be prepared fresh for use. It is not recommended to store aqueous solutions for more than one day.

Q4: Is this compound sensitive to light?

Studies on Imatinib mesylate have shown it to be relatively photostable.[5] However, as a general precaution for chemical reference standards, it is recommended to protect this compound from light.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the related compound, Imatinib mesylate.

Table 1: Solubility Data

CompoundSolventSolubility
This compoundDMSO10 mM[]
Water≥ 150 mg/mL[]
Imatinib mesylateDMSO~14 mg/mL
WaterFreely soluble
Ethanol~0.2 mg/mL
PBS (pH 7.2)~2 mg/mL

Table 2: Recommended Storage Conditions (based on Imatinib mesylate)

ConditionSolid FormIn Solution (DMSO)
Temperature -20°C (long-term)[1]-20°C or -80°C
Light Protect from lightProtect from light
Moisture Store with desiccant[2]Aliquot to avoid freeze-thaw cycles
Stability ≥ 2 years at -20°CUp to 1 month at -20°C[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General HPLC Method for Purity Assessment (Adapted from Imatinib Mesylate Methods)

This is a general method and must be optimized and validated for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer such as potassium dihydrogen phosphate (B84403) (e.g., 35:65 v/v, pH 4.6).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (a starting point could be 260-270 nm, similar to Imatinib).[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Validation Parameters to Consider:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Adjust the pH of the aqueous component of the mobile phase. The pKa of the molecule will influence its ionization state.

  • Possible Cause 2: Column degradation.

    • Solution: Flush the column with a strong solvent or replace the column if necessary.

  • Possible Cause 3: Sample overload.

    • Solution: Reduce the concentration of the injected sample.

Issue 2: Inconsistent Retention Times

  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check instrument performance.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Possible Cause 3: Column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before each injection.

Issue 3: Presence of Unexpected Peaks

  • Possible Cause 1: Degradation of the reference standard.

    • Solution: Prepare fresh solutions. Review storage conditions. Forced degradation studies can help identify potential degradation products.[8]

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Solution: Use high-purity solvents and thoroughly clean all glassware.

  • Possible Cause 3: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

Visual Diagrams

Handle_Store_Imatinib_Carbaldehyde Workflow for Handling and Storing this compound cluster_receipt Receiving and Initial Storage cluster_solution_prep Solution Preparation cluster_solution_storage Solution Storage and Use Receive Receive Reference Standard Inspect Inspect for Damage Receive->Inspect Store_Solid Store Solid at Recommended Temperature (-20°C suggested) Inspect->Store_Solid Weigh Accurately Weigh Powder Store_Solid->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot into Small Volumes Dissolve->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use Discard Discard Unused Aqueous Solutions Daily Use->Discard HPLC_Troubleshooting Troubleshooting Common HPLC Issues cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Possible Solutions Problem Poor Chromatogram Peak_Shape Poor Peak Shape Problem->Peak_Shape Retention_Time Inconsistent Retention Time Problem->Retention_Time Extra_Peaks Unexpected Peaks Problem->Extra_Peaks Adjust_pH Adjust Mobile Phase pH Peak_Shape->Adjust_pH Check_Column Check/Replace Column Peak_Shape->Check_Column Check_Conc Reduce Sample Concentration Peak_Shape->Check_Conc Check_Mobile_Phase Check Mobile Phase Prep Retention_Time->Check_Mobile_Phase Use_Oven Use Column Oven Retention_Time->Use_Oven Equilibrate Ensure Column Equilibration Retention_Time->Equilibrate Fresh_Sample Prepare Fresh Sample Extra_Peaks->Fresh_Sample Clean_System Clean System/Use Pure Solvents Extra_Peaks->Clean_System Check_Carryover Check for Carryover Extra_Peaks->Check_Carryover

References

Addressing matrix effects in bioanalytical assays for Imatinib carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical assays of Imatinib (B729) carbaldehyde.

Disclaimer: Specific bioanalytical data for Imatinib carbaldehyde is limited in publicly available literature. The guidance provided here is based on established methods for the parent drug, Imatinib, and its primary metabolite, N-desmethyl imatinib. These recommendations should serve as a strong starting point for developing and troubleshooting your specific assay.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological sample (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of your assay.[2][3] For this compound, like its parent compound, endogenous phospholipids (B1166683) and other small molecules in plasma are common sources of matrix effects in LC-MS/MS analysis.[4]

Q2: I'm observing high variability and poor reproducibility in my this compound assay. Could this be due to matrix effects?

A2: Yes, high variability and poor reproducibility are classic signs of unmanaged matrix effects. Inconsistent ion suppression or enhancement across different samples or batches can lead to erratic results. It is crucial to evaluate and minimize matrix effects during method development and validation.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal indicate the retention times of matrix components causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[5] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: The choice of sample preparation is critical for removing interfering matrix components.[4]

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol (B129727).[4] However, it may not effectively remove phospholipids, a major source of matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it provides the cleanest extracts. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[4][6]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Absolutely. Optimizing the chromatographic separation can move the elution of this compound away from co-eluting matrix components. Consider the following:

  • Column Chemistry: Use a column with a different selectivity (e.g., C18, Phenyl-Hexyl) to alter the elution profile of both the analyte and interferences.

  • Gradient Elution: A well-designed gradient can effectively separate the analyte from early-eluting salts and late-eluting phospholipids.

  • Isocratic Elution: In some cases, a carefully chosen isocratic mobile phase can provide sufficient separation and is often more robust.[7][8]

Q6: Is the use of a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A6: Yes, using a SIL-IS (e.g., Imatinib-d8 carbaldehyde, if available) is highly recommended.[9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of the assay.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Analyte Response/Sensitivity Ion suppression1. Perform a post-column infusion experiment to confirm ion suppression at the analyte's retention time. 2. Improve sample cleanup: switch from PPT to LLE or SPE. 3. Optimize chromatography to separate the analyte from the suppression zone. 4. Use a more sensitive mass spectrometer or optimize source parameters.
High Variability in Quality Control (QC) Samples Inconsistent matrix effects between samples1. Ensure consistent sample collection and handling procedures. 2. Implement a more robust sample preparation method (SPE is preferred). 3. Use a stable isotope-labeled internal standard (SIL-IS).
Poor Peak Shape (Tailing or Fronting) Matrix overload on the analytical column or inappropriate mobile phase1. Dilute the sample extract before injection. 2. Optimize the mobile phase pH and organic content. 3. Ensure the injection solvent is compatible with the initial mobile phase conditions.
Shifting Retention Times Column degradation or buildup of matrix components1. Implement a column wash step at the end of each run. 2. Use a guard column to protect the analytical column. 3. Replace the analytical column if performance does not improve.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from studies on Imatinib, which can serve as a benchmark for developing an assay for this compound.

AnalyteSample Preparation MethodExtraction Recovery (%)Matrix Effect (%)Reference
ImatinibProtein Precipitation (Methanol)90.9 ± 4.394.3 ± 8.9[10]
ImatinibSolid Phase Extraction>85Not significant[6]
ImatinibLiquid-Liquid Extraction (Ethyl Acetate)53.2 - 67.9Not specified[1]
ImatinibProtein Precipitation>105.37Not significant[11]
ImatinibNot Specified95.4-3.1[9]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Pre-condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the plasma sample (pre-treated with an acid, e.g., 1.25% orthophosphoric acid, if necessary to disrupt protein binding).[6]

  • Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 0.1% formic acid in water) to remove interferences.

  • Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow start Start: Inconsistent Bioanalytical Results check_is Verify Internal Standard (IS) Performance start->check_is is_ok Is SIL-IS used and performing correctly? check_is->is_ok assess_me Assess Matrix Effect (ME) is_ok->assess_me Yes implement_sil Implement SIL-IS is_ok->implement_sil No qualitative Qualitative: Post-Column Infusion assess_me->qualitative quantitative Quantitative: Post-Extraction Spike assess_me->quantitative me_present Significant ME Detected? qualitative->me_present quantitative->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes end End: Robust and Reliable Assay me_present->end No ppt Protein Precipitation (PPT) optimize_sp->ppt lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe optimize_lc Optimize LC Conditions ppt->optimize_lc lle->optimize_lc spe->optimize_lc revalidate Re-evaluate ME and Validate Method optimize_lc->revalidate revalidate->me_present implement_sil->check_is

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepComparison ppt Protein Precipitation (PPT) + Fast and Simple + Inexpensive - Prone to Matrix Effects - May not remove phospholipids lle Liquid-Liquid Extraction (LLE) + Better cleanup than PPT + Removes polar interferences - More time-consuming - Requires solvent optimization spe Solid-Phase Extraction (SPE) + Best cleanup + High analyte concentration + High selectivity - Most expensive - Requires method development complexity Increasing Cleanup Efficiency and Cost

Caption: Comparison of common sample preparation techniques.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for Imatinib Carbaldehyde Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), for the quantitative determination of the Imatinib carbaldehyde impurity. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.

Introduction

Imatinib is a crucial tyrosine kinase inhibitor used in the treatment of various cancers. During its synthesis or degradation, process-related impurities and degradation products can arise. One such potential impurity is this compound, which requires careful monitoring to ensure the safety and efficacy of the final drug product. The selection of a suitable analytical method for the detection and quantification of this impurity is paramount. This guide compares the performance of a traditional HPLC method with a more modern UPLC method, providing the necessary experimental data and protocols to assist researchers in making an informed decision.

Comparative Analysis of Analytical Methods

The performance of any analytical method is assessed through a series of validation parameters. Below is a summary of the validation data for the determination of this compound impurity using a hypothetical, yet representative, HPLC and UPLC method.

Validation ParameterHPLC MethodUPLC MethodICH Q2(R1) Acceptance Criteria
Specificity No interference from blank, placebo, and other related substances. Peak purity index > 0.998.No interference from blank, placebo, and other related substances. Peak purity index > 0.999.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.998≥ 0.999Correlation coefficient (r²) should be > 0.995.
Range 0.05 µg/mL - 1.5 µg/mL0.02 µg/mL - 1.0 µg/mLFrom LOQ to 120% of the specification limit for the impurity.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 80% - 120% for impurity analysis.
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%RSD should be within acceptable limits (typically ≤ 2%).
- Intermediate Precision≤ 2.0%≤ 1.5%RSD should be within acceptable limits (typically ≤ 2%).
Limit of Detection (LOD) 0.015 µg/mL0.005 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.05 µg/mL0.02 µg/mLSignal-to-noise ratio of 10:1.
Robustness % RSD < 5% for minor changes in flow rate, mobile phase composition, and column temperature.% RSD < 3% for minor changes in flow rate, mobile phase composition, and column temperature.The method should remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the HPLC and UPLC methods are provided below. These protocols are based on established methods for the analysis of Imatinib and its related substances.

Method A: High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Diluent: Acetononitrile and water in a 50:50 (v/v) ratio.

Method B: Ultra-High-Performance Liquid Chromatography (UPLC)
  • Chromatographic System: A UPLC system with a binary pump, autosampler, column manager, and a PDA detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 2 µL.

  • Diluent: Acetononitrile and water in a 50:50 (v/v) ratio.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship of the validation parameters.

G cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation start Start: Method Development prep_std Prepare Standard & Sample Solutions start->prep_std prep_val_plan Develop Validation Protocol start->prep_val_plan specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end_node End: Method Validated report->end_node

Caption: Workflow for Analytical Method Validation.

G cluster_method Analytical Method cluster_params ICH Q2(R1) Validation Parameters method Validated Analytical Method specificity Specificity linearity Linearity range_node Range accuracy Accuracy precision Precision lod LOD loq LOQ robustness Robustness specificity->method linearity->method linearity->range_node Defines range_node->method accuracy->method precision->method precision->accuracy Impacts lod->method lod->loq Determines loq->method robustness->method

Caption: Relationship of ICH Q2(R1) Validation Parameters.

HPLC vs. UPLC for Imatinib Carbaldehyde Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for ensuring the purity, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Imatinib and its impurities, with a focus on Imatinib carbaldehyde.

Imatinib, a tyrosine kinase inhibitor, is a critical medication in cancer therapy. The presence of impurities, such as this compound, must be carefully monitored to ensure the drug's quality and safety. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, but they differ significantly in performance, speed, and resource consumption.

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a technological advancement over traditional HPLC, primarily through the use of smaller stationary phase particles (sub-2 µm) and higher operating pressures.[1] This fundamental difference leads to significant improvements in analytical performance.

UPLC systems can decrease analysis time by up to nine times compared to HPLC systems using 5 µm particle size columns.[2][3] This is achieved by maintaining high resolution and sensitivity at increased flow rates. The smaller particles in UPLC columns lead to sharper, narrower peaks, which improves resolution between closely related compounds and enhances detection sensitivity.[1][4] Consequently, UPLC often provides a better signal-to-noise ratio compared to HPLC.[3]

In the context of Imatinib analysis, a UPLC method was developed that separated the active pharmaceutical ingredient and its nine related impurities within a rapid six-minute timeframe.[5] In contrast, a stability-indicating RP-HPLC method for Imatinib and its related substances had a significantly longer run time of 65 minutes.[6] This dramatic reduction in analysis time with UPLC translates to higher sample throughput and reduced operational costs.

Furthermore, the efficiency of UPLC allows for a substantial reduction in solvent consumption, often by 70-80% compared to HPLC.[1] This not only lowers the cost of analysis but also minimizes the environmental impact.

The following table summarizes the key performance differences between HPLC and UPLC for the analysis of Imatinib and its impurities.

ParameterHPLCUPLC
Particle Size Typically 3-5 µmSub-2 µm
Operating Pressure Up to 400 barExceeding 1,000 bar[1]
Analysis Time Longer (e.g., ~20-65 minutes for Imatinib)[1][6]Shorter (e.g., ~2-6 minutes for Imatinib)[1][5]
Resolution GoodExcellent, with sharper peaks[1]
Sensitivity GoodImproved, especially for trace impurities[4]
Solvent Consumption HigherSignificantly lower (70-80% reduction)[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for HPLC and UPLC analysis of Imatinib and its related substances.

Representative HPLC Method for Imatinib and Related Substances

This method is based on a stability-indicating RP-HPLC study for the determination of Imatinib impurities.[6]

  • Instrument: Agilent HPLC 1100/1200 series with UV detector.[6]

  • Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase A: 50:50 mixture of pH 3.0 buffer (7.5 g of 1-octane sulfonic acid sodium salt in water, adjusted with ortho-phosphoric acid) and methanol.[6]

  • Mobile Phase B: 40:960 mixture of pH 3.0 buffer and methanol.[6]

  • Elution: Gradient.[6]

  • Flow Rate: 1.0 mL/minute.[6]

  • Detection: UV at 240 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 27°C.[6]

  • Run Time: 65 minutes.[6]

Representative UPLC Method for Imatinib and Related Impurities

This method is based on a modernized impurity analysis of Imatinib.[5]

  • Instrument: Waters ACQUITY UPLC System with a PDA detector and/or mass spectrometer.

  • Column: ACQUITY Premier CSH Phenyl-Hexyl, 1.7 µm particle size.[5]

  • Mobile Phase: MS-compatible mobile phase based on 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid modifier.[5]

  • Elution: Gradient.

  • Flow Rate: 0.2–0.5 mL/min (typical for UPLC).[1]

  • Detection: UV (PDA) and/or Mass Spectrometry.[5]

  • Injection Volume: Smaller volumes typical for UPLC (e.g., 1-5 µL).

  • Run Time: 6 minutes.[5]

Workflow for this compound Analysis

The general workflow for analyzing this compound using either HPLC or UPLC is outlined below. The primary difference lies in the instrumentation and the resulting speed and efficiency of the separation.

G Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Imatinib Drug Substance/Product Dissolution Dissolve in suitable diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample into LC system Filtration->Injection Separation Separation on C18 or Phenyl-Hexyl Column Injection->Separation HPLC or UPLC Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for the analysis of this compound by HPLC or UPLC.

Conclusion

For the analysis of this compound and other related impurities, UPLC offers significant advantages over traditional HPLC. The primary benefits of UPLC include substantially faster analysis times, improved resolution and sensitivity, and reduced solvent consumption.[1][2][4] While HPLC remains a robust and reliable technique, UPLC provides a more efficient and cost-effective solution for high-throughput environments and for the detection of trace-level impurities. The choice between HPLC and UPLC will ultimately depend on the specific laboratory needs, sample throughput requirements, and available resources. However, for method development and routine quality control of Imatinib, the adoption of UPLC technology can lead to considerable gains in productivity and analytical performance.

References

A Comparative Analysis of Imatinib Degradation Products: Unveiling the Profile of Imatinib Carbaldehyde and Other Key Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the degradation profile of a therapeutic agent like Imatinib (B729) is paramount for ensuring its stability, safety, and efficacy. This guide provides a comprehensive comparison of Imatinib's known degradation products, with a special focus on a synthesized aldehyde-containing precursor, termed here as "Imatinib Carbaldehyde," to serve as a reference for potential aldehyde impurities.

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. These degradation pathways lead to the formation of several impurities that can potentially impact the drug's performance and safety. While "this compound" is not a commonly reported degradation product in existing literature, the synthesis and characterization of an aldehyde-containing phenylamino-pyrimidine precursor provides a valuable comparative tool for researchers investigating novel impurities.

Quantitative Data Summary

The following table summarizes the key analytical data for prominent Imatinib degradation products and the synthesized aldehyde precursor. This data is crucial for the identification and quantification of these compounds in stability studies.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Formation ConditionAnalytical MethodKey Analytical Data (e.g., m/z)
Imatinib (Structure of Imatinib)C₂₉H₃₁N₇O493.6-LC-MS[M+H]⁺ = 494.26
Imatinib N-Oxide (Structure of Imatinib N-Oxide)C₂₉H₃₁N₇O₂509.6OxidativeLC-MS[M+H]⁺ = 510.26
4-methyl-N³-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (Structure of the diamine degradant)C₁₆H₁₅N₅277.32Hydrolytic (Acidic/Basic)LC-MS[M+H]⁺ = 278.14
4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Structure of the benzoic acid degradant)C₁₃H₁₈N₂O₂234.29Hydrolytic (Acidic/Basic)LC-MS[M+H]⁺ = 235.14
Aldehyde Phenylamino-Pyrimidine (Precursor) (Structure of the aldehyde precursor)C₁₇H₁₄N₄O290.32SyntheticHRMS[M+H]⁺ = 291.1240

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. Below are the protocols for key experiments related to Imatinib degradation.

Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and pathways.

  • Acidic Hydrolysis: Imatinib is dissolved in a solution of 0.1 M hydrochloric acid and heated at 80°C for 2 hours. The resulting solution is then neutralized and analyzed.

  • Basic Hydrolysis: Imatinib is dissolved in a solution of 0.1 M sodium hydroxide (B78521) and heated at 80°C for 2 hours. The solution is subsequently neutralized for analysis.

  • Oxidative Degradation: Imatinib is treated with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Solid Imatinib is exposed to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: A solution of Imatinib is exposed to UV light (254 nm) for 24 hours.

Analytical Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is widely used for the separation, identification, and quantification of Imatinib and its degradation products.

  • Chromatographic System: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., 0.1% formic acid in water) and gradually increasing the organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A standard flow rate of 1.0 mL/min is maintained.

  • Detection: A mass spectrometer with an electrospray ionization (ESI) source is used for detection in positive ion mode.

  • Data Analysis: The identification of degradation products is based on their retention times and mass-to-charge ratios (m/z).

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex pathways and workflows.

Imatinib_Degradation_Pathway Imatinib Imatinib Acid_Base Acidic/Basic Hydrolysis Imatinib->Acid_Base Oxidation Oxidation Imatinib->Oxidation Amide_Cleavage Amide Bond Cleavage Acid_Base->Amide_Cleavage N_Oxidation N-Oxidation Oxidation->N_Oxidation Diamine 4-methyl-N³-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine Amide_Cleavage->Diamine Benzoic_Acid 4-((4-methylpiperazin-1-yl)methyl)benzoic acid Amide_Cleavage->Benzoic_Acid N_Oxide Imatinib N-Oxide N_Oxidation->N_Oxide

Caption: Imatinib Degradation Pathways.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Sample_Prep Sample Preparation Acid->Sample_Prep Base Basic Base->Sample_Prep Oxidative Oxidative Oxidative->Sample_Prep Thermal Thermal Thermal->Sample_Prep Photolytic Photolytic Photolytic->Sample_Prep HPLC HPLC Separation Sample_Prep->HPLC MS Mass Spectrometry Detection HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: Analytical Workflow for Degradation Studies.

Imatinib Signaling Pathway and the Impact of Degradation

Imatinib functions by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML cells and drives uncontrolled cell proliferation.[1] Inhibition of this kinase blocks downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to apoptosis of the cancer cells.

Imatinib_Signaling_Pathway Bcr_Abl Bcr-Abl Tyrosine Kinase Substrate Substrate Bcr_Abl->Substrate Phosphorylation Apoptosis Apoptosis Bcr_Abl->Apoptosis Inhibition leads to Imatinib Imatinib Imatinib->Bcr_Abl Inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Imatinib's Mechanism of Action.

The formation of degradation products can have significant implications for the therapeutic efficacy of Imatinib. Degradants may exhibit reduced or no inhibitory activity against the Bcr-Abl kinase. Furthermore, some degradation products could potentially have different toxicological profiles. Therefore, a thorough understanding and control of Imatinib degradation are critical for maintaining the quality and safety of the drug product. The absence of "this compound" as a known degradant suggests it may not be a primary concern in typical stability scenarios, but the provided data on a synthetic analog can aid in the development of analytical methods capable of detecting a wider range of potential impurities.

References

Navigating the Analytical Maze: A Comparative Guide to Imatinib Carbaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of Imatinib carbaldehyde, a potential process-related impurity or degradant of the anticancer drug Imatinib.

This compound, also known as Imatinib Related Compound C or 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde, requires sensitive and accurate analytical methods for its detection and quantification to ensure the safety and efficacy of Imatinib drug products. This guide explores and compares various chromatographic techniques, offering insights into their performance based on available experimental data.

Method Performance at a Glance: A Comparative Analysis

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for the analysis of Imatinib and its related substances. While specific validated methods for this compound are not abundantly detailed in publicly available literature, existing methods for Imatinib and its other impurities provide a strong foundation for its quantification.

Below is a summary of typical performance characteristics observed for these methods in the analysis of Imatinib and its related compounds, which can be extrapolated for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSUPLC-UV/MS
Linearity Range Typically in the µg/mL rangeWide dynamic range, often from ng/mL to µg/mLWide dynamic range, often from ng/mL to µg/mL
Limit of Detection (LOD) Generally in the ng/mL rangeCan reach pg/mL levelsHigh sensitivity, often in the ng/mL to pg/mL range
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL rangeCan reach pg/mL to ng/mL levelsHigh sensitivity, often in the ng/mL to pg/mL range
Accuracy (% Recovery) Commonly 98-102%Typically within 85-115%Generally within 95-105%
Precision (%RSD) Intraday and interday precision <2%Intraday and interday precision <15%Intraday and interday precision <5%

In-Depth Look: Experimental Protocols

Detailed experimental protocols are fundamental for the successful implementation and validation of any analytical method. Below are representative methodologies for HPLC-UV and LC-MS/MS that can be adapted and validated for the specific quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a widely used technique for the routine analysis of pharmaceutical compounds due to its robustness and cost-effectiveness.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Imatinib and its impurities exhibit significant absorbance (e.g., 265 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the Imatinib drug substance or product in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Perform serial dilutions to prepare calibration standards and quality control samples at various concentration levels.

  • Filter the samples through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl).

  • Mobile Phase: A gradient mixture of an aqueous phase containing a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for Imatinib and its related compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the maximum signal intensity for the analyte.

Sample Preparation:

Similar to HPLC-UV, with the potential for additional sample clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if the sample matrix is complex (e.g., biological fluids).

Visualizing the Workflow: A Path to Accurate Quantification

The following diagram illustrates a typical workflow for the development and validation of an analytical method for quantifying a pharmaceutical impurity like this compound.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC, LC-MS/MS, etc.) MD1->MD2 MD3 Optimize Chromatographic & Detection Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 SA1 Sample Preparation V7->SA1 Implement for Routine Use SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Analytical Method Development and Validation Workflow

Signaling Pathway of Imatinib Action

To provide context for the importance of monitoring Imatinib and its impurities, the following diagram illustrates the primary signaling pathway inhibited by Imatinib.

Imatinib Signaling Pathway Inhibition cluster_pathway BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylation P_Substrate Phosphorylated Substrates Substrate->P_Substrate Downstream Downstream Signaling (e.g., RAS, STAT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Imatinib's Inhibition of the BCR-ABL Signaling Pathway

This guide serves as a foundational resource for professionals engaged in the quality control and analysis of Imatinib. While specific validated methods for this compound are not extensively documented, the principles and methodologies outlined here for Imatinib and its other impurities provide a robust framework for developing and validating a suitable quantitative method. The provided diagrams offer a visual representation of the analytical workflow and the therapeutic context of Imatinib, aiding in a comprehensive understanding of the importance of impurity quantification.

Comparative Stability Analysis: Imatinib versus Imatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of the tyrosine kinase inhibitor Imatinib (B729). This guide provides a detailed summary of its degradation profile under various stress conditions, supported by experimental data and protocols. A comparative analysis with Imatinib Carbaldehyde could not be conducted due to the absence of publicly available stability data for the latter compound.

Stability Profile of Imatinib

Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[1] Imatinib has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3]

Summary of Forced Degradation Studies on Imatinib

The stability of Imatinib under different stress conditions is summarized in the table below. The primary analytical technique used for the quantification of Imatinib and its degradation products is High-Performance Liquid Chromatography (HPLC).[1][4]

Stress ConditionReagent/ParametersObservationMajor Degradation Products
Acidic Hydrolysis 1N HCl, 80°CSignificant degradation4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid
Alkaline Hydrolysis 2.0N NaOH, 80°C for 1 hourSignificant degradation4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid
Neutral Hydrolysis WaterStable[3][5]Not Applicable
Oxidative Degradation 30% H₂O₂, 80°C for 10 minSignificant degradationN-oxide and other oxidation products
Thermal Degradation Solid state, 105°C for 90 hoursStableNot Applicable
Photolytic Degradation UV lightStableNot Applicable

Table 1: Summary of Imatinib Stability under Forced Degradation Conditions.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on Imatinib, based on methodologies described in the literature.

Preparation of Stock Solution

A stock solution of Imatinib is prepared by dissolving the accurately weighed drug substance in a suitable solvent, typically a mixture of water and acetonitrile (B52724) or methanol, to a concentration of about 1 mg/mL.

Forced Degradation Procedures
  • Acidic Hydrolysis: The stock solution is treated with an equal volume of 1N hydrochloric acid and refluxed at 80°C for a specified period (e.g., 2 hours). The solution is then neutralized with 1N sodium hydroxide (B78521).

  • Alkaline Hydrolysis: The stock solution is treated with an equal volume of 2N sodium hydroxide and heated at 80°C for 1 hour.[6] The solution is subsequently neutralized with 2N hydrochloric acid.

  • Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and refluxed at 80°C for a specified duration.

  • Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide and kept at 80°C for 10 minutes.

  • Thermal Degradation: Solid Imatinib powder is kept in an oven at 105°C for 90 hours. A solution is then prepared from the heat-treated sample.

  • Photolytic Degradation: The Imatinib solution is exposed to UV light (e.g., 254 nm) for a defined period.

Sample Analysis

All stressed samples are diluted to a suitable concentration with the mobile phase and analyzed by a stability-indicating HPLC method. A diode-array detector (DAD) is often used to check for peak purity and to obtain the UV spectra of the degradation products.

Visualizing Experimental and Degradation Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on a drug substance like Imatinib.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Imatinib Drug Substance stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock acid Acid Hydrolysis (e.g., 1N HCl, 80°C) stock->acid base Alkaline Hydrolysis (e.g., 2N NaOH, 80°C) stock->base oxidative Oxidative Degradation (e.g., 30% H₂O₂) stock->oxidative thermal Thermal Degradation (Solid, 105°C) stock->thermal photo Photolytic Degradation (UV Light) stock->photo dilute Dilute Stressed Samples acid->dilute base->dilute oxidative->dilute thermal->dilute photo->dilute hplc HPLC Analysis with DAD dilute->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Workflow for Forced Degradation Studies
Known Degradation Pathways of Imatinib

The diagram below outlines the primary degradation pathways of Imatinib under hydrolytic and oxidative stress, leading to the formation of its major degradation products.

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation Imatinib Imatinib Deg1 4-methyl-N3-(4-pyridin-3-yl- pyrimidyn-2-yl)-benzene-1,3-diamine Imatinib->Deg1 Amide Bond Cleavage Deg2 4-(4-methyl-piperazin-1-ylmethyl)- benzoic acid Imatinib->Deg2 Amide Bond Cleavage Deg3 N-oxide derivatives Imatinib->Deg3 Oxidation of Piperazine Nitrogen

Imatinib Degradation Pathways

Conclusion

The stability of Imatinib has been thoroughly investigated under various stress conditions, revealing its susceptibility to degradation primarily through hydrolysis and oxidation.[3][5] The drug is relatively stable under neutral, thermal, and photolytic conditions. The well-defined degradation profile of Imatinib allows for the development of robust analytical methods to ensure its quality and efficacy.

Conversely, the stability of this compound remains uncharacterized in the public domain. As this molecule is utilized in the synthesis of PROTACs, understanding its stability will be crucial for the development and formulation of these next-generation therapeutics. Further research into the stability of this compound is warranted to fill this knowledge gap and support the advancement of PROTAC-based drug discovery.

References

A Head-to-Head Comparison of Imatinib and Nilotinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the impurity profiles of Imatinib (B729) and Nilotinib, two prominent tyrosine kinase inhibitors. Understanding the nature and quantity of impurities is critical for ensuring the safety, efficacy, and regulatory compliance of these widely used anti-cancer agents. This document summarizes key impurities, presents analytical methodologies for their detection, and visualizes the relevant biological pathways.

Executive Summary

Imatinib and Nilotinib are both cornerstone therapies for chronic myeloid leukemia (CML), targeting the BCR-ABL fusion protein. While structurally related, their synthesis pathways and degradation patterns can lead to distinct impurity profiles. Nilotinib, a second-generation inhibitor, was developed to be more potent than Imatinib.[1][2] The control of impurities, particularly genotoxic impurities (GTIs), is a critical aspect of pharmaceutical development and manufacturing for both drugs. Regulatory bodies like the European and North American agencies mandate strict control over such impurities.[3]

Impurity Profile Comparison

The following table summarizes known process-related and degradation impurities for Imatinib and Nilotinib. It is important to note that the specific impurity profile of a drug substance can vary depending on the synthetic route and storage conditions.

Impurity Category Imatinib Nilotinib Significance
Process-Related Impurities Imatinib Impurity A: (2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine[4]Nilotinib Impurity A: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline[5]Intermediates or by-products from the manufacturing process. Their levels are controlled through process optimization and purification.
Imatinib Impurity B: N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamide[4]Nilotinib Impurity B: Methyl 3-amino-4-methylbenzoate[6]Precursors or reagents used in synthesis.
Imatinib Impurity C: 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide N-oxide[7]Nilotinib Impurity H (Freebase and HCl Salt)[5]Structurally related compounds that may have pharmacological activity or toxicity.
Degradation Impurities Formed under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.[8][9]Susceptible to degradation under acidic, basic, and oxidative conditions.[10][11]Can form during storage or administration, potentially impacting product stability and safety. Forced degradation studies are crucial to identify these.[8]
Potential Genotoxic Impurities (GTIs) 4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride (B599025) (MPBA) and 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP) have been identified as potential GTIs.[12]Three potential genotoxic impurities have been identified, including Nilotinib Genotoxic Impurity 1 (CAS No. 641571-11-1).[3]DNA-reactive substances that can cause mutations and potentially lead to cancer, requiring stringent control at trace levels.[12]

Experimental Protocols for Impurity Analysis

Accurate identification and quantification of impurities are essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.

HPLC Method for Imatinib and its Impurities
  • Objective: To separate and quantify Imatinib and its process-related and degradation impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS 3V, 150 × 4.6 mm, 5µm) is commonly used.[4]

  • Mobile Phase: A gradient elution using a buffer (e.g., 0.1% Triethylamine in water, pH adjusted to 2.9 with glacial acetic acid) and an organic modifier (e.g., a mixture of methanol (B129727) and acetonitrile).[4]

  • Detection: UV detection at a wavelength of 268 nm.[4]

  • Sample Preparation: The Imatinib mesylate sample is dissolved in a suitable diluent to a concentration of 10 mg/mL for the detection of trace impurities.[4]

LC-MS/MS Method for Genotoxic Impurities in Imatinib
  • Objective: To detect and quantify potential genotoxic impurities in Imatinib mesylate at very low levels.

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[12][13]

  • Column: An ACQUITY UPLC HSS T3 C18 column (150 × 2.1 mm, 1.7 µm).[13]

  • Mobile Phase: A gradient elution with 0.02 M ammonium (B1175870) formate (B1220265) buffer (pH 3.4) and acetonitrile (B52724) (containing 0.05% formic acid).[13]

  • Detection: Mass spectrometry with an electrospray ionization (ESI) source in positive ion mode, using Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[12][13]

Forced Degradation Studies
  • Objective: To identify potential degradation products and assess the stability of the drug substance.

  • Methodology: The drug substance is subjected to stress conditions as per ICH guidelines, including:

    • Acid Hydrolysis: Treatment with an acid (e.g., 1N HCl) at elevated temperatures.[11]

    • Base Hydrolysis: Treatment with a base (e.g., 1N NaOH) at elevated temperatures.[11]

    • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).[11]

    • Thermal Stress: Exposure to dry heat.[8]

    • Photolytic Stress: Exposure to light.[8]

  • Analysis: The stressed samples are then analyzed by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the BCR-ABL signaling pathway targeted by both drugs and a typical workflow for impurity analysis.

BCR_ABL_Signaling_Pathway cluster_cell CML Cell cluster_drugs Tyrosine Kinase Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Apoptosis Apoptosis Imatinib->Apoptosis Induce Nilotinib Nilotinib Nilotinib->BCR_ABL Nilotinib->Apoptosis Induce Proliferation Cell Proliferation and Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: BCR-ABL Signaling Pathway Inhibition by Imatinib and Nilotinib.

Impurity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing and Reporting Drug_Substance Drug Substance (Imatinib or Nilotinib) Dissolution Dissolution in Appropriate Solvent Drug_Substance->Dissolution Spiking Spiking with Reference Standards (optional) Dissolution->Spiking HPLC_LCMS HPLC or LC-MS/MS Analysis Spiking->HPLC_LCMS Peak_Integration Peak Integration and Identification HPLC_LCMS->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting against Specification Limits Quantification->Reporting

Caption: General Workflow for Pharmaceutical Impurity Analysis.

Conclusion

Both Imatinib and Nilotinib are subject to the formation of various impurities during their synthesis and storage. While Nilotinib offers higher potency against BCR-ABL, both drugs require rigorous analytical monitoring to ensure their quality and safety. The use of advanced analytical techniques like LC-MS/MS is crucial for the detection and control of potentially genotoxic impurities at trace levels. The information presented in this guide underscores the importance of a comprehensive understanding of impurity profiles in the development and lifecycle management of these critical cancer therapies.

References

Inter-Laboratory Validation of an Analytical Method for Imatinib Carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of Imatinib (B729) carbaldehyde, a potential impurity in Imatinib drug substances. The guide is intended for researchers, scientists, and drug development professionals to ensure the robustness, reliability, and reproducibility of analytical data across different laboratories.

Introduction

Imatinib is a critical anti-cancer therapeutic agent, and controlling its impurities is paramount to ensure its safety and efficacy. Imatinib carbaldehyde is a potential process-related impurity or degradation product that requires precise and accurate quantification. An inter-laboratory validation study is essential to establish the ruggedness of an analytical method by subjecting it to the variations inherent in different laboratory environments, such as different equipment, analysts, and reagent sources.

This guide outlines a model HPLC method for this compound, presents a protocol for its inter-laboratory validation, and provides comparative data based on typical performance characteristics of similar analytical methods.

Model Analytical Method: HPLC-UV for this compound

The following HPLC method is a representative procedure synthesized from various validated methods for Imatinib and its impurities.[1][2][3][4][5]

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.5) in a ratio of 45:55 (v/v)[1][4]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 267 nm
Injection Volume 20 µL
Column Temperature 35°C[2]
Diluent Mobile Phase

Inter-Laboratory Validation Protocol

The following protocol is designed to assess the performance of the model HPLC method across multiple laboratories.

Participating Laboratories

A minimum of three independent laboratories should participate in the study. Each laboratory will receive a validation protocol, standardized samples, and reference standards.

Samples and Standards
  • Reference Standard: A well-characterized this compound reference standard of known purity.

  • Validation Samples:

    • Linearity Series: A series of five concentrations of this compound prepared in the diluent, covering a range from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Accuracy Samples: Three concentration levels (low, medium, high) of this compound spiked into a placebo matrix.

    • Precision Samples: Six replicate preparations of this compound at the target concentration.

    • Intermediate Precision Samples: The precision samples analyzed on a different day, by a different analyst, or on a different instrument within the same laboratory.

    • Robustness Samples: Samples to be analyzed with deliberate small variations in method parameters (e.g., pH of the mobile phase buffer, column temperature, flow rate).

Experimental Workflow

The following diagram illustrates the workflow for the inter-laboratory validation study.

G cluster_0 Central Coordinating Laboratory cluster_1 Participating Laboratories (n≥3) cluster_2 Data Analysis & Reporting A Protocol Design & Sample Preparation B Distribution of Samples & Standards A->B C Method Implementation & System Suitability Testing B->C D Analysis of Validation Samples (Linearity, Accuracy, Precision) C->D E Robustness Testing D->E F Data Reporting to Central Lab E->F G Statistical Analysis of Inter-laboratory Data F->G H Final Validation Report G->H

Inter-laboratory validation workflow.
Acceptance Criteria

The following table summarizes the typical acceptance criteria for the validation parameters.

Table 2: Inter-Laboratory Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.997[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 3.0%
Reproducibility (%RSD) ≤ 5.0%
Robustness System suitability parameters should pass, and results should not be significantly affected by minor variations.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1

Comparative Performance Data

The following tables present a summary of expected quantitative data based on published methods for Imatinib and its impurities. These tables can be used as a benchmark for the results obtained during the inter-laboratory validation study.

Table 3: Comparison of Linearity and Range

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Model HPLC Method (Expected) 0.5 - 3.0≥ 0.997[1]
RP-HPLC for Imatinib and Amine Impurity0.5 - 3.0 (for impurity)> 0.997[1]
RP-HPLC for Genotoxic Impurities0.08 - 0.3Not specified[2][6]
UPLC-MS for Genotoxic ImpuritiesNot specifiedNot specified

Table 4: Comparison of Accuracy and Precision

Analytical MethodAccuracy (% Recovery)Precision (%RSD)Reference
Model HPLC Method (Expected) 98.0 - 102.0≤ 2.0
RP-HPLC for Imatinib and Amine Impurity99.49 - 100.96Not specified[1]
RP-HPLC for Genotoxic ImpuritiesNot specified< 5.0[2]
HPLC-MS for Imatinib91.7 - 104.6 (Inter-batch)3.7 - 5.8 (Inter-batch)[7]

Table 5: Comparison of Sensitivity (LOD and LOQ)

Analytical MethodLOD (µg/mL)LOQ (µg/mL)Reference
Model HPLC Method (Expected) ~0.02~0.08[2][6]
RP-HPLC for Genotoxic Impurities0.0240.08[2][6]
High-Sensitivity RP-HPLC0.000610.00187[8]

Conclusion

A successfully validated analytical method for this compound through a robust inter-laboratory study provides a high degree of confidence in its reliability and reproducibility. This guide offers a comprehensive framework, including a model method, a detailed validation protocol, and comparative performance data, to assist in the establishment of a standardized analytical procedure for the quality control of Imatinib. Adherence to such a structured validation approach is crucial for ensuring drug quality and patient safety in the pharmaceutical industry.

References

A Comparative Guide to HPLC Columns for the Separation of Imatinib and its Process-Related Impurity, Imatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the tyrosine kinase inhibitor Imatinib and the monitoring of its impurities are critical for ensuring the safety and efficacy of this widely used anti-cancer therapeutic. One crucial process-related impurity is Imatinib carbaldehyde. The chromatographic separation of these closely related compounds can be challenging. This guide provides a comparative evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the effective separation of Imatinib and this compound, supported by experimental data and detailed protocols.

Introduction to Imatinib and this compound

Imatinib is a first-line treatment for chronic myeloid leukemia and gastrointestinal stromal tumors. During its synthesis and storage, various impurities can arise, including this compound. Regulatory bodies require robust analytical methods to detect and quantify such impurities to ensure the quality of the drug product. The choice of HPLC column is paramount in developing a selective and reliable method for this purpose.

Chemical Structures

cluster_imatinib Imatinib cluster_carbaldehyde This compound Imatinib Carbaldehyde

Caption: Chemical structures of Imatinib and this compound.

Comparative Analysis of HPLC Column Performance

The selection of an appropriate stationary phase is a critical step in HPLC method development. This section compares the performance of three commonly used reversed-phase columns—C18, Phenyl-Hexyl, and Cyano—for the separation of Imatinib and this compound.

Column TypeStationary Phase ChemistryKey Separation Principle(s)Advantages for Imatinib SeparationPotential Disadvantages
C18 (Octadecyl Silane) Alkyl chain (18 carbons) bonded to silica (B1680970).Hydrophobic (van der Waals) interactions.Good retention for non-polar to moderately polar compounds. Widely available and well-characterized.May show limited selectivity for structurally similar aromatic compounds, potentially leading to co-elution of impurities.
Phenyl-Hexyl Phenyl ring connected to the silica surface by a hexyl linker.Hydrophobic interactions, π-π interactions, and dipole-dipole interactions.[1]Enhanced selectivity for aromatic and polar compounds due to multiple interaction modes.[2] Can provide alternative elution orders compared to C18.[3]May exhibit different retention behavior with changes in mobile phase composition compared to C18.
Cyano (CN) Cyanopropyl groups bonded to silica.Dipole-dipole interactions and weak hydrophobic interactions.Offers unique selectivity for polar compounds and can be used in both reversed-phase and normal-phase modes.[4] Less retentive than C18, which can be advantageous for strongly retained compounds.May have lower stability compared to C18 and Phenyl-Hexyl columns under certain mobile phase conditions.

Experimental Data and Performance Metrics

ParameterC18 Column[4][5]Phenyl-Hexyl Column[3]
Column Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm)ACQUITY Premier CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with a buffer of 30 mM octane (B31449) sulphonic acid in 10 mM aqueous KH2PO4 (pH 2.3) and Acetonitrile.[4]Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water and acetonitrile.[3]
Flow Rate 0.8 mL/min[4]0.4 mL/min[3]
Detection UV at 234 nm[4]UV at 267 nm[3]
Retention Time (Imatinib) ~5.0 min[4]Not explicitly stated, but part of a <6 min separation of 9 impurities.[3]
Resolution (Imatinib and adjacent impurity) Good peak separation reported.[4]Baseline resolution for all nine impurities.[3]
Tailing Factor (Imatinib) 1.42[4]Excellent peak shape reported.[3]
Theoretical Plates (Imatinib) 10621[4]High efficiency separation reported.[3]

Experimental Protocols

Method 1: C18 Column[4]
  • Column: Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 30 mM octane sulphonic acid in 10 mM aqueous KH2PO4 (pH 2.3)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient program is utilized.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 234 nm

  • Injection Volume: Not specified

Method 2: Phenyl-Hexyl Column[3]
  • Column: ACQUITY Premier CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient program is utilized for a 6-minute separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 267 nm

  • Injection Volume: Not specified

Logical Workflow for HPLC Column Selection

The process of selecting an optimal HPLC column for a specific separation involves a series of logical steps. The following diagram illustrates a typical workflow for choosing a column for the analysis of Imatinib and its impurities.

start Define Separation Goal: Separate Imatinib from This compound knowledge Review Literature and Physicochemical Properties of Analytes (Polarity, Aromaticity, pKa) start->knowledge initial_choice Initial Column Selection (e.g., C18 as a starting point) knowledge->initial_choice method_dev Method Development: Optimize Mobile Phase (Organic modifier, pH, Buffer) initial_choice->method_dev eval1 Evaluate Performance: Resolution, Peak Shape, Retention Time method_dev->eval1 success Separation Achieved? eval1->success alternative Consider Alternative Selectivity: Phenyl-Hexyl or Cyano Column success->alternative No end Final Validated Method success->end Yes method_dev2 Method Development on Alternative Column alternative->method_dev2 eval2 Evaluate Performance method_dev2->eval2 success2 Separation Achieved? eval2->success2 further_opt Further Method Optimization or Consider Other Column Chemistries success2->further_opt No success2->end Yes further_opt->method_dev2

Caption: A logical workflow for selecting an HPLC column for the separation of Imatinib and its impurities.

Conclusion and Recommendations

Based on the available data, both C18 and Phenyl-Hexyl columns are capable of separating Imatinib from its related impurities.

  • C18 columns are a robust and reliable choice for routine analysis, and a well-developed method can achieve good separation.[4] However, due to the similar hydrophobicity of Imatinib and some of its impurities, achieving baseline resolution for all components can be challenging.

  • Phenyl-Hexyl columns offer a distinct advantage due to their unique selectivity, which arises from a combination of hydrophobic and π-π interactions.[2][3] This often results in improved resolution and a different elution order compared to C18 columns, making them particularly suitable for complex impurity profiling of aromatic compounds like Imatinib.[3] For challenging separations where baseline resolution is critical, a Phenyl-Hexyl column is highly recommended.

  • Cyano columns , while offering unique polar selectivity, are less commonly reported for this specific application.[4] They could be a viable option in cases where Imatinib and its impurities exhibit poor retention or selectivity on C18 and Phenyl-Hexyl phases, particularly if the impurities are significantly more polar.

For researchers developing new methods for the analysis of Imatinib and its impurities, starting with a Phenyl-Hexyl column is a strategic choice that can lead to a more selective and robust separation. However, a well-optimized method on a high-quality C18 column can also provide satisfactory results for routine quality control.

References

Comparative Toxicity Analysis: Imatinib Versus its Process Impurity

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the toxicological profiles of the anticancer drug Imatinib and its related impurity, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine.

This guide provides a detailed comparison of the toxicity of the widely used anticancer drug Imatinib and one of its known process impurities, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine. While the initial query focused on "Imatinib carbaldehyde," a thorough literature search revealed no direct comparative toxicity studies for that specific derivative. However, substantial data is available for the aforementioned impurity, which is a critical consideration in the manufacturing and quality control of Imatinib. This analysis is intended for researchers, scientists, and drug development professionals to understand the potential toxicological risks associated with this impurity.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the key quantitative findings from comparative toxicity studies between Imatinib Mesylate (IM) and its impurity (IMP), N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine.

Toxicity AssayModel SystemMetricImatinib Mesylate (IM)Impurity (IMP)Outcome
Cytotoxicity Vero cell cultures-Similar to IMPSimilar to IMNo significant difference in cytotoxicity observed in vitro.[1][2]
Mutagenicity Salmonella typhimurium (Ames test)-Non-mutagenicNon-mutagenicNeither compound induced mutations in the Ames test.[1][2]
In vivo Toxicity C. elegans (lethality and development)-Similar to IMPSimilar to IMSimilar toxicity profiles observed in the invertebrate model.[1][2]
In vivo Acute Toxicity Zebrafish EmbryoLC5060.86 µg/mL0.735 µg/mLThe impurity is significantly more toxic to zebrafish embryos.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data presented.

In Vitro Cytotoxicity Assays
  • Assays: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT), neutral red uptake, and sulforhodamine B colorimetric assays were utilized to assess cytotoxicity in Vero cell cultures.[1][2]

  • Cell Culture: Vero cells were maintained in appropriate culture media and conditions.

  • Treatment: Cells were exposed to various concentrations of Imatinib Mesylate and the impurity.

  • Analysis: After the exposure period, the respective assays were performed according to standard protocols to determine cell viability. The absorbance was measured using a microplate reader, and the results were expressed as a percentage of the control.

Mutagenicity Assay (Ames Test)
  • Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

  • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (unable to synthesize it) are used.

  • Procedure:

    • Overnight cultures of the S. typhimurium strains are prepared.

    • The test compounds (Imatinib Mesylate and the impurity) are prepared at various concentrations.

    • The bacterial culture, test compound, and (optionally) a metabolic activation system (S9 mix) are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates, which lack histidine.

    • The plates are incubated for 48-72 hours at 37°C.

  • Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow into visible colonies. The number of revertant colonies in the presence of the test compound is compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in revertant colonies suggests mutagenic activity.[1][2]

In Vivo Zebrafish Embryo Acute Toxicity Test
  • Principle: This test determines the acute toxicity of a substance on the embryonic stages of the zebrafish (Danio rerio).

  • Procedure:

    • Healthy, newly fertilized zebrafish embryos are collected.

    • Embryos are placed in multi-well plates.

    • The embryos are exposed to a range of concentrations of Imatinib Mesylate and the impurity for 96 hours.

    • Observations for lethal endpoints are made at 24, 48, 72, and 96 hours. These endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated. Sublethal effects, such as yolk-sac edema, pericardial edema, and tail deformities, are also noted.[1][2]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_data Data Analysis vero_cells Vero Cell Culture cytotoxicity_assays Cytotoxicity Assays (MTT, Neutral Red, SRB) vero_cells->cytotoxicity_assays Exposure to IM and IMP cyto_results Cytotoxicity Comparison cytotoxicity_assays->cyto_results ames_test Ames Test (S. typhimurium) mutagen_results Mutagenicity Assessment ames_test->mutagen_results c_elegans C. elegans Model c_elegans_assay Lethality & Development Assay c_elegans->c_elegans_assay Exposure to IM and IMP zebrafish Zebrafish Embryo Model zebrafish_assay Acute Toxicity Assay zebrafish->zebrafish_assay Exposure to IM and IMP invivo_results In Vivo Toxicity Profile (LC50) c_elegans_assay->invivo_results zebrafish_assay->invivo_results final_comparison Comparative Toxicity Profile cyto_results->final_comparison mutagen_results->final_comparison invivo_results->final_comparison G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) Substrate Substrate Protein BCR_ABL BCR-ABL (in CML) ADP ADP BCR_ABL->ADP BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Imatinib Imatinib / Impurity Imatinib->BCR_ABL Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Imatinib Carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Imatinib carbaldehyde, a compound related to the targeted cancer therapeutic, Imatinib. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with regulatory standards.

Hazard Assessment and Regulatory Context

Imatinib and its related compounds are classified as hazardous substances. Safety Data Sheets (SDS) for Imatinib mesylate indicate that it is suspected of damaging fertility or the unborn child.[1][2] Therefore, this compound should be handled with the same level of caution. The disposal of such pharmaceutical waste is regulated by agencies like the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4][5] Improper disposal, such as flushing down the drain, can lead to environmental contamination and is strictly prohibited for hazardous waste pharmaceuticals.[4][6]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect dry, solid this compound waste in its original container if possible, or in a clearly labeled, compatible, and sealable hazardous waste container.[7][8]

    • Contaminated lab supplies such as absorbent paper, gloves, and Kim Wipes should be double-bagged in clear plastic bags and disposed of as hazardous waste.[7]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][9]

    • Do not mix with other incompatible waste streams.[10]

  • Sharps:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.[7]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[8][9]

  • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[10]

  • Ensure secondary containment is used to capture any potential leaks or spills.[7]

4. Disposal Procedure:

  • Do not dispose of this compound down the sink or in the regular trash. [11]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

ParameterGuidelineCitation
pH for Aqueous Waste If local regulations permit drain disposal of non-hazardous waste, the pH should be between 5.0 and 12.5. However, as a hazardous substance, this compound should not be drain disposed.[10]
Storage Time Limit Hazardous waste must be collected within 90 days from the start of accumulation.[7]
Maximum Storage Quantity Up to 55 gallons of an individual hazardous waste may be stored before it must be collected.[7]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical and pharmaceutical waste. These are not experimental but are mandated by regulatory bodies to ensure safety and environmental protection.

Disposal Workflow Diagram

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid->collect_liquid collect_sharps Collect in Sharps Container sharps->collect_sharps storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_pickup Arrange for Pickup by EH&S or Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.

References

Essential Safety and Logistical Information for Handling Imatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Imatinib carbaldehyde. The following procedures are based on best practices for handling potent pharmaceutical compounds and should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

Given that Imatinib and its derivatives are potent compounds, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Hand Protection Wear suitable chemical-resistant gloves (e.g., nitrile) of a sufficient thickness (>0.45mm for significant spill cleanup).[2]
Eye/Face Protection Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical safety goggles or a face shield should be used.
Skin and Body Protection A lab coat with long sleeves and a closed front is required.[1] For procedures with a higher risk of contamination, consider disposable gowns.[1] Change contaminated clothing immediately.
Respiratory Protection For handling powders or when aerosol generation is possible, use an appropriate respirator (e.g., N95 or higher).[4] Always handle in a well-ventilated area or a fume hood.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Step-by-Step Handling and Disposal Procedure

  • Preparation and Handling:

    • Before handling, ensure all necessary PPE is correctly worn.[5]

    • Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

    • Avoid the generation of dust when working with the solid form.[4]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • For small powder spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[4][5] Avoid actions that could create dust.

    • For liquid spills, absorb with an inert material and collect it into a sealed container for disposal.[4]

    • Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Disposal:

    • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

    • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Remove contaminated clothing. Seek medical attention if irritation develops.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][7] Remove contact lenses if present and easy to do.[4] Seek medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Seek immediate medical attention.[6][7]

Quantitative Data

No specific occupational exposure limits (OELs) for this compound were found in the provided search results. An internal exposure limit for Imatinib mesylate has been noted as 84 µg/m³.[7] In the absence of specific data for this compound, it is prudent to handle it with the same high degree of caution as Imatinib mesylate.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handling_weigh Weighing and Dispensing prep_area->handling_weigh Proceed to Handling handling_exp Experimental Use handling_weigh->handling_exp cleanup_tools Decontaminate Tools & Glassware handling_exp->cleanup_tools After Experiment cleanup_area Clean Work Area cleanup_tools->cleanup_area disposal_solid Segregate Solid Waste cleanup_area->disposal_solid Post Cleanup disposal_liquid Segregate Liquid Waste disposal_solid->disposal_liquid disposal_ppe Dispose of Contaminated PPE disposal_liquid->disposal_ppe

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.